Netarsudil

Catalog No.
S537027
CAS No.
1254032-66-0
M.F
C28H27N3O3
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Netarsudil

CAS Number

1254032-66-0

Product Name

Netarsudil

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1

InChI Key

OURRXQUGYQRVML-AREMUKBSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AR-13324; AR13324; AR 13324; Netarsudil free base

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

The exact mass of the compound Netarsudil is 453.2052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Netarsudil mechanism of action Rho kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Netarsudil employs a multi-faceted mechanism to reduce IOP, primarily by enhancing aqueous humor outflow through the conventional pathway and secondarily by reducing its production [1] [2]. The table below summarizes its core mechanisms and corresponding physiological effects.

Mechanism of Action Target Site / Pathway Physiological Effect Result on Intraocular Pressure
Rho Kinase (ROCK) Inhibition [3] [1] [4] Trabecular Meshwork (TM) & Schlemm's Canal Relaxes TM & SC cells, reduces actin stress fibers & cell stiffness, increases outflow facility [3] [5]. Lowers IOP
Norepinephrine Transporter (NET) Inhibition [3] [1] Adrenergic Synapses Increases norepinephrine signaling; may reduce aqueous production via vasoconstriction of ciliary body blood flow [3]. Lowers IOP
Reduction of Episcleral Venous Pressure (EVP) [1] [2] Episcleral Veins Dilates episcleral veins, reducing downstream pressure [3] [1]. Lowers IOP

This compound's Molecular Targets and Signaling Pathways

The following diagram illustrates the key molecular pathways affected by this compound in trabecular meshwork cells.

G Start Glaucoma Pathophysiology ROCK Rho-associated Kinase (ROCK) Start->ROCK NET Norepinephrine Transporter (NET) Start->NET This compound This compound (ROCK Inhibitor) This compound->ROCK Inhibits This compound->NET Inhibits RelaxTM Relaxed TM & Schlemm's Canal Cells, ↓ Cell Stiffness This compound->RelaxTM MLCPhos Myosin Light Chain Phosphorylation ROCK->MLCPhos ActinForm Actin Stress Fiber Assembly & Cell Contraction MLCPhos->ActinForm OutflowResist Increased Outflow Resistance (Elevated IOP) ActinForm->OutflowResist NESignal ↑ Synaptic Norepinephrine NET->NESignal AqProd Potential ↓ in Aqueous Production NESignal->AqProd LowerIOP Reduced Intraocular Pressure (IOP) AqProd->LowerIOP IncreasedOutflow ↑ Trabecular Outflow RelaxTM->IncreasedOutflow IncreasedOutflow->LowerIOP

This compound's dual inhibition of ROCK and NET reduces intraocular pressure.

Quantitative Pharmacological Profile

The table below provides key quantitative data on this compound's pharmacological properties and efficacy.

Parameter Value / Measurement Details / Context
Approved Formulation 0.02% ophthalmic solution [1] Once-daily topical application.
Systemic Absorption Very low / Not quantifiable [3] [1] Plasma conc. typically below LLOQ (0.100 ng/mL).
Metabolism & Active Metabolite This compound-M1 (AR-13503) [3] [1] Formed by corneal esterases; 5x more potent than parent drug [1].
In-vitro Half-life (Human Cornea) 175 minutes [3] [1] Measured in human corneal tissue.
Protein Binding (Metabolite) ~60% [3] AR-13503; parent drug expected to be higher.
Typical IOP Reduction (Clinical) ~4.8 mmHg (≈23.5%) [6] At 0.02% concentration over 4 weeks [6].
Common Adverse Reaction Conjunctival hyperemia (53%) [3] Due to ROCK-mediated vasodilation [1].

Experimental Protocol for 3D Hydrogel Contraction Assay

This methodology evaluates this compound's effect on reversing pathological contraction in a tissue-mimetic environment [5].

  • Objective: To investigate the efficacy of this compound and related compounds in reversing TGFβ2-induced pathological contraction and actin stress fiber formation in a 3D bioengineered human trabecular meshwork model [5].
  • Key Materials:
    • Cell Source: Primary Human Trabecular Meshwork cells from donor corneal rims [5].
    • Hydrogel Matrix: Methacrylate-conjugated bovine collagen type I, Thiol-conjugated hyaluronic acid, and Elastin-like polypeptide [5].
    • Test Compounds: this compound and this compound-family ROCK inhibitors [5].
    • Pathology Inducer: Recombinant TGFβ2 to simulate glaucomatous conditions [5].
  • Procedure:
    • 3D Hydrogel Preparation: Encapsulate HTM cells within the ECM biopolymer hydrogel precursor solution and crosslink using UV light [5].
    • Pathological Induction: Treat the formed hydrogels with TGFβ2 to induce contraction and actin stress fiber assembly [5].
    • Drug Treatment: Apply this compound and other ROCKi compounds to the glaucomatous hydrogels [5].
    • Contraction Analysis: Monitor and measure changes in hydrogel size over time to quantify the reversal of contraction [5].
    • Cytoskeletal Analysis: Fix hydrogels and perform immunocytochemistry for F-actin to visualize and quantify changes in actin stress fibers [5].
  • Outcome Measures: Degree of hydrogel contraction reversal; qualitative and quantitative assessment of actin stress fiber disassembly [5].

Future Directions and Conclusions

Research on this compound continues to evolve, focusing on improving its therapeutic profile and expanding its applications.

  • Next-Generation Derivatives: Novel Nitric Oxide (NO)-donating this compound derivatives are in development. These compounds aim to provide a synergistic therapy by combining ROCK inhibition with the IOP-lowering and vasodilatory effects of NO. A key benefit is the potential attenuation of conjunctival hyperemia, a common side effect of ROCK inhibitors [7].
  • Expanding Therapeutic Potential: Beyond its primary IOP-lowering effect, evidence suggests this compound and other ROCK inhibitors may have neuroprotective properties by promoting retinal ganglion cell survival, which could be crucial for protecting against glaucomatous damage [4] [2]. Their antifibrotic effects also show promise in improving the success rates of glaucoma filtration surgery by inhibiting post-operative scar formation [4] [2].

References

Dual Mechanism of Action: ROCK and NET Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Netarsudil lowers IOP through a multi-pronged approach that primarily increases outflow through the diseased trabecular meshwork, with additional effects on aqueous production and episcleral venous pressure.

The table below summarizes the targets and resulting pharmacological effects of this compound.

Pharmacological Target Biological Effect Result on Aqueous Humor Dynamics
Rho-associated Kinase (ROCK) [1] [2] [3] Induces disassembly of actin stress fibers and focal adhesions in trabecular meshwork (TM) cells. Relaxes TM, increasing trabecular outflow facility [4] [3] [5].
Rho-associated Kinase (ROCK) [4] [5] Causes morphological changes in the conventional outflow pathway (e.g., expansion of the juxtacanalicular tissue (JCT), dilation of Schlemm's canal and episcleral veins). Increases the effective filtration area, redistributing aqueous outflow [4] [6] [5].
Norepinephrine Transporter (NET) [1] [2] Increases synaptic norepinephrine levels, leading to adrenergic activation. Decreases aqueous humor production [1] [2].
Rho-associated Kinase (ROCK) [7] Relaxes vascular smooth muscle in the episcleral veins. Reduces episcleral venous pressure, thereby increasing overall outflow pressure gradient [7].

This multi-mechanistic action is represented in the following signaling pathway diagram:

G cluster_net Norepinephrine Transporter (NET) Inhibition cluster_rock Rho Kinase (ROCK) Inhibition NET_Inhibition NET Inhibition Synaptic_NE ↑ Synaptic Norepinephrine NET_Inhibition->Synaptic_NE Aqueous_Production ↓ Aqueous Humor Production Synaptic_NE->Aqueous_Production IOP_Reduction Reduction in Intraocular Pressure (IOP) Aqueous_Production->IOP_Reduction ROCK_Inhibition ROCK Inhibition Actin_Disassembly Actin Stress Fiber & Focal Adhesion Disassembly ROCK_Inhibition->Actin_Disassembly EVP_Reduction Vasodilation & ↓ Episcleral Venous Pressure (EVP) ROCK_Inhibition->EVP_Reduction TM_Relaxation Trabecular Meshwork Relaxation Actin_Disassembly->TM_Relaxation Outflow_Facility ↑ Trabecular Outflow Facility TM_Relaxation->Outflow_Facility Outflow_Facility->IOP_Reduction EVP_Reduction->IOP_Reduction This compound This compound This compound->NET_Inhibition This compound->ROCK_Inhibition

This compound's dual mechanism of action converges to lower intraocular pressure.

Quantitative Pharmacological Profile

The potency of this compound and its active metabolite, this compound-M1, has been characterized in detailed preclinical studies.

Parameter This compound This compound-M1 (Active Metabolite) Notes / Source
ROCK1 Inhibition (Kᵢ) 1 nM [1] ~5x more potent than this compound [2] In vitro kinase assay [1].
ROCK2 Inhibition (Kᵢ) 1 nM [1] ~5x more potent than this compound [2] In vitro kinase assay [1].
Disruption of Actin Stress Fibers (IC₅₀) 79 nM [1] Not reported Primary porcine TM cells [1].
Disruption of Focal Adhesions (IC₅₀) 16 nM [1] Not reported Transformed human TM cells [1].
Increase in Outflow Facility -- +51% (vs. baseline), +102% (vs. control) [4] [5] In enucleated human eyes perfused with 0.3 µM this compound-M1 [4].

Key Experimental Models and Protocols

The following methodologies are critical for investigating this compound's cellular and tissue-level effects.

Live Cell Imaging of Actin Dynamics in TM Cells

This protocol is used to visualize the real-time effects of this compound on the actin cytoskeleton [8] [9].

  • Cell Culture: Primary human trabecular meshwork (TM) cells from normal (NTM) and glaucomatous (GTM) donors are cultured.
  • Actin Staining: Cells are stained with SiR-actin (100 nM), a fluorogenic, cell-permeable probe that binds to F-actin with high affinity, in the presence of verapamil to enhance dye uptake.
  • Treatment: After baseline imaging, cells are treated with 1 µM this compound or vehicle control. A comparable ROCK inhibitor, Y27632 (1 µM), can be used for validation.
  • Imaging: Time-lapse imaging is performed on a high-resolution automated microscope (e.g., ZEISS Celldiscoverer 7) using a 20x objective. Images are captured every 2 minutes for up to 5 hours to monitor stress fiber disassembly, extracellular vesicle dynamics, and tunneling nanotube formation.
Human Anterior Segment Perfusion Culture

This ex vivo model assesses this compound's direct impact on aqueous outflow facility in a whole-tissue context [4] [5].

  • Tissue Preparation: Pairs of fresh, enucleated human eyes are connected to a perfusion system.
  • Perfusion Protocol: Eyes are perfused at a constant pressure of 15 mm Hg. One eye of the pair is perfused with 0.3 µM this compound-M1 (the active metabolite), while the contralateral eye serves as a vehicle-control.
  • Outflow Facility Measurement: The outflow facility (C), a direct measure of how easily aqueous humor drains, is calculated by measuring the flow rate at a constant pressure. Measurements are taken at baseline and over a 3-hour treatment period.
  • Morphological Analysis: Following perfusion, fluorescent microspheres are added to the perfusate to trace outflow patterns. Tissues are then fixed and processed for confocal, light, or electron microscopy to quantify morphological changes such as juxtacanalicular tissue (JCT) thickness and effective filtration length.
3D Bioengineered HTM Hydrogel Contraction Assay

This advanced in vitro model recapitulates the 3D microenvironment of the TM to study contractility [3].

  • Hydrogel Fabrication: Human TM (HTM) cells are encapsulated within a hydrogel composed of methacrylate-conjugated collagen I and thiol-conjugated hyaluronic acid.
  • Induction of Pathologic State: Hydrogels are treated with TGFβ2 (e.g., 2 ng/mL for 24 hours) to induce a glaucomatous state characterized by increased contraction and actin stress fiber formation.
  • Drug Treatment and Analysis: Pathologic hydrogels are treated with this compound or other ROCK inhibitors. The reversal of hydrogel contraction is measured by tracking the reduction in hydrogel surface area over time (e.g., 24-48 hours). Actin remodeling is assessed via fluorescence microscopy after phalloidin staining.

Research and Development Implications

  • Novel Target Engagement: this compound is the first therapy since pilocarpine to primarily target the diseased trabecular meshwork, offering a new therapeutic strategy for glaucoma [10].
  • Multi-Mechanistic Efficacy: Its unique triple mechanism of action—increasing trabecular outflow, decreasing aqueous production, and lowering episcleral venous pressure—may provide effective IOP lowering in patients who are poor responders to other agents [2] [7].
  • Clinical Translation: Phase III clinical trials demonstrated that once-daily this compound was non-inferior to twice-daily timolol in lowering IOP, with a safety profile characterized by manageable, predominantly ocular adverse effects like conjunctival hyperemia and corneal verticillata [7].

References

Netarsudil pharmacokinetics metabolism AR-13503

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Key Parameters

Netarsudil's metabolic pathway and key pharmacokinetic parameters are summarized below.

architecture This compound This compound Esterases Corneal Esterases This compound->Esterases AR13503 AR-13503 (this compound-M1) Esterases->AR13503 TrabecularMeshwork Trabecular Meshwork AR13503->TrabecularMeshwork ROCK1 Inhibits ROCK1 TrabecularMeshwork->ROCK1 ROCK2 Inhibits ROCK2 TrabecularMeshwork->ROCK2 IOP Lowers Intraocular Pressure (IOP) ROCK1->IOP ROCK2->IOP

This compound is metabolized to active AR-13503 in the cornea, which inhibits ROCK in the trabecular meshwork to lower IOP.

Parameter Details
Metabolic Pathway Ester prodrug metabolized by corneal esterases in the cornea [1] [2]
Active Metabolite This compound-M1 (AR-13503); ~5x more potent ROCK inhibitor than parent drug [1] [2]
Site of Metabolism Primarily the cornea; human liver microsomes showed no significant subsequent metabolism of AR-13503 [2]
Tissue Distribution Highest concentrations in cornea and conjunctiva; low systemic absorption [1] [2]
Protein Binding This compound: Highly bound in human plasma; this compound-M1: ~60% bound to plasma proteins [2]
Half-life (in vitro) ~175 minutes in human corneal tissue [1] [2]
Systemic Exposure Low; this compound and AR-13503 plasma concentrations are typically low or unquantifiable after topical dosing [1]

Experimental Protocols for Key Findings

Key experimental methodologies from foundational studies are detailed below.

Assessing Metabolism and Protein Binding

In vitro studies defined this compound metabolism and protein binding using human tissues [2]:

  • Human Tissue Incubation: this compound metabolism assessed using human corneal tissue, human plasma, and human liver microsomes/S9 fractions
  • Metabolite Identification: Incubated samples analyzed to identify and quantify this compound and its primary metabolite AR-13503
  • Protein Binding Determination: Used human plasma to determine percentage of this compound and AR-13503 bound to plasma proteins
Evaluating IOP-Lowering Efficacy in Animal Models

Mouse models evaluated this compound's ability to prevent and reverse steroid-induced ocular hypertension [3]:

  • Animal Model: Established mouse model of glucocorticoid-induced ocular hypertension
  • Drug Administration: Unilateral topical application of this compound or placebo control
  • Prevention Protocol: this compound treatment started one day prior to bilateral dexamethasone (DEX) exposure, continued for 4-week DEX duration
  • Reversal Protocol: Bilateral DEX administered for 3 weeks to induce hypertension, followed by unilateral this compound therapy
  • Outflow Facility Measurement: Directly measured in enucleated eyes to determine hydrodynamic resistance changes

Clinical and Research Implications

This compound's pharmacokinetic profile has significant clinical and research implications:

  • Consistent IOP Lowering: Produces consistent IOP-lowering activity regardless of baseline pressure, unlike some other agents [2]
  • Steroid-Induced Glaucoma: Shows significant efficacy in lowering IOP in patients with steroid-induced glaucoma refractory to standard medications [3]
  • Neuroprotective Potential: Preclinical studies in rats show this compound reduced retinal ganglion cell death and promoted axonal regeneration after optic nerve injury [2]

References

Mechanism of Action: How Netarsudil Lowers Intraocular Pressure

Author: Smolecule Technical Support Team. Date: February 2026

Netarsudil is a first-in-class Rho-associated protein kinase (ROCK) inhibitor that also inhibits the norepinephrine transporter (NET) [1]. It uniquely targets the conventional trabecular outflow pathway, which is often dysfunctional in glaucoma [1]. The following diagram illustrates its multi-faceted mechanism of action.

G This compound This compound Mechanism1 ROCK Inhibition This compound->Mechanism1 Mechanism2 Norepinephrine Transporter (NET) Inhibition This compound->Mechanism2 Effect1 Reduces actomyosin contraction in TM & SC Decreases ECM production Reduces cell stiffness Mechanism1->Effect1 Effect3 Dilation of Episcleral Veins Mechanism1->Effect3 Effect4 Increased endogenous norepinephrine (Potential reduction in aqueous production) Mechanism2->Effect4 Effect2 Increases outflow facility Effect1->Effect2 Outcome Lower Intraocular Pressure (IOP) Effect2->Outcome Increases Trabecular Outflow Effect3->Outcome Reduces EVP Effect4->Outcome

This compound's primary mechanisms and effects on aqueous humor dynamics. TM: Trabecular Meshwork; SC: Schlemm's Canal; ECM: Extracellular Matrix; EVP: Episcleral Venous Pressure.

Quantitative Effects on Aqueous Humor Dynamics

The mechanism proposed in the diagram is supported by quantitative human studies. The tables below summarize key findings from clinical studies on how this compound alters parameters of aqueous humor dynamics.

Table 1: Effects of this compound on Aqueous Humor Dynamics Parameters (7-day treatment) [2]

Parameter Baseline (Mean ± SD) Post-Treatment (Mean ± SD) Change (%) P-value
Outflow Facility (μL/min/mmHg) 0.27 ± 0.10 0.33 ± 0.11 +22% 0.02
Episcleral Venous Pressure (EVP) (mmHg) 7.9 ± 1.2 7.2 ± 1.8 -10% 0.01
Aqueous Humor Flow Rate (μL/min) Not fully significant Not fully significant -15% (trend) 0.08
Uveoscleral Outflow Rate (μL/min) No significant change No significant change - -

Table 2: Effects on Episcleral Venous Hemodynamics in a 1-2 Week Study [3]

Parameter Baseline (Mean ± SD) 1 Hour Post-Drop (T1) 1-2 Weeks of Use (T2) 1 Hour Post-Drop at T2 (T3)
IOP (mmHg) 16.8 ± 3.6 13.9 ± 4.2 12.6 ± 4.1 11.8 ± 4.7
Vessel Diameter (μm) 61.3 ± 5.3 78.0 ± 6.6 74.0 ± 5.2 76.9 ± 6.9
Blood Flow (μL/min) 0.40 ± 0.22 0.69 ± 0.45 0.38 ± 0.30 0.54 ± 0.32

Detailed Experimental Protocols

To evaluate the effects of this compound, researchers employ sophisticated techniques to measure episcleral venous pressure and hemodynamics.

Automated Episcleral Venomanometry for EVP Measurement [2]

This objective method measures the pressure required to collapse an episcleral vein.

  • Procedure:
    • Anesthesia: A topical anesthetic (e.g., proparacaine) is applied.
    • Vein Selection: A clear, straighter episcleral vein (deeper than conjunctival vessels) is identified via slit-lamp biomicroscopy.
    • Compression & Imaging: A clear, flexible silicone bulb connected to a computer-controlled pressure transducer is placed against the vein. Pressure in the bulb is increased at a constant rate while a video camera records the vein.
    • Endpoint Detection: Custom image analysis software graphs the vessel's peak brightness against the applied pressure. The point where the brightness begins to decrease marks the initiation of venous collapse, which corresponds to the EVP.
    • Data Point: The mean of three measurements is typically used.
Erythrocyte-Mediated Angiography (EMA) for Hemodynamic Flow [3]

EMA provides direct, absolute measurements of episcleral blood flow by tracking labeled red blood cells.

  • Procedure:
    • Cell Preparation: Approximately 34 mL of blood is drawn from the subject. Erythrocytes are isolated and loaded with Indocyanine Green (ICG) dye using an osmotic shock method.
    • Injection & Imaging: A bolus (up to 1.4 mL) of these autologous, ICG-labeled erythrocytes is injected intravenously, followed by a saline flush. A conventional ICG bolus is also injected to measure vessel diameter.
    • Image Acquisition: A scanning laser ophthalmoscope (e.g., Heidelberg Retina Angiograph 2) captures angiograms at 24.6 frames per second. Multiple 60-second sequences are taken.
    • Image Analysis: Specialized software tracks the velocity of the fluorescent erythrocytes and measures vessel diameter simultaneously. Blood flow is calculated from these two parameters.

The workflow for this technique is illustrated below.

G Step1 1. Draw Blood & Isolate Erythrocytes Step2 2. Label Erythrocytes with ICG Dye Step1->Step2 Step3 3. Re-inject Labeled Cells Step2->Step3 Step4 4. Acquive Angiograms Step3->Step4 Step5 5. Track Cell Velocity & Measure Vessel Diameter Step4->Step5 Step6 6. Calculate Absolute Blood Flow Step5->Step6

Experimental workflow for Erythrocyte-Mediated Angiography (EMA) to measure episcleral venous flow.

Research Implications & Differential Effects

  • Targeting the Distal Outflow: this compound's proven ability to reduce EVP and increase episcleral venous flow makes it a compelling candidate for treating conditions where EVP is elevated, such as Sturge-Weber syndrome [4].
  • Drug-Specific Side Effects: While this compound and the ROCK inhibitor ripasudil both improve corneal endothelial function, they have differential effects on the corneal epithelium [5]. This compound can downregulate the expression of cell-junction-associated genes, potentially compromising the epithelial barrier. This may explain clinical observations of reticular corneal epithelial edema in some patients, which usually resolves upon drug discontinuation [5].

References

Netarsudil pharmacodynamics elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics & Mechanism of Action

Netarsudil is a Rho-associated protein kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor [1] [2]. It reduces intraocular pressure (IOP) through three distinct mechanisms, primarily targeting the diseased trabecular meshwork, which is a novel approach compared to many other glaucoma therapies [1] [2] [3].

The table below summarizes its core mechanisms:

Mechanism of Action Biological Target Physiological Effect Result on Intraocular Pressure
Inhibition of Rho Kinase [1] [2] [4] Trabecular Meshwork & Schlemm's Canal Cells Reduces actomyosin contraction, decreases ECM production, reduces cell stiffness [1] [4]. Increased trabecular outflow facility [5] [6].
Inhibition of Norepinephrine Transporter (NET) [1] [2] Noradrenergic synapses in the ciliary body Increases endogenous norepinephrine signaling, potentially causing vasoconstriction and reduced blood flow [1]. Decreased aqueous humor production [2].
Secondary Vascular Effect [5] [6] Episcleral Veins Causes venous dilation and relaxation. Decreased episcleral venous pressure [5] [6].

This multi-target mechanism is visualized in the following pathway diagram:

This compound's multimodal mechanism of action targets the trabecular meshwork, aqueous production, and episcleral venous pressure to reduce intraocular pressure.

Pharmacokinetics & Elimination Half-Life

This compound exhibits favorable pharmacokinetics for a topical ophthalmic drug, with minimal systemic exposure and metabolism occurring primarily within the eye [1] [2].

Parameter Data
Route of Administration Topical ophthalmic solution (0.02%) [2].
Absorption & Systemic Exposure Very low systemic absorption; plasma concentrations of this compound and its active metabolite are typically below quantifiable levels [1] [2].
Distribution High concentrations in the cornea and conjunctiva; low volume of distribution due to high protein binding [1] [2].
Metabolism Metabolized in the cornea by esterases to its active metabolite, AR-13503 (this compound-M1), which is more potent than the parent drug [1] [2] [4].
Route of Elimination Not fully characterized; primarily local metabolism with no detectable systemic metabolite formation [1].

A key point of discussion in the literature is the Elimination Half-Life, for which different values are reported depending on the context:

  • In Vitro Corneal Half-Life: In human corneal tissue, the half-life was reported as 175 minutes (approximately 3 hours) [1] [2]. This measures how quickly the drug is metabolized locally at the site of action.
  • In Vivo Elimination Half-Life: Other sources report a longer half-life of 16 to 17 hours based on animal models (rabbits), which accounts for the entire process of elimination from the body [7]. One review also notes that the elimination half-life from various ocular tissues in preclinical studies ranged from 12 to 112 hours, supporting the concept of a prolonged presence in certain eye structures [8].

This discrepancy is not contradictory but rather reflects different experimental measurements. The in vitro value describes local metabolic stability, while the in vivo value represents the overall systemic elimination profile [8]. The long in vivo half-life supports the once-daily dosing of the drug [2] [8].

Experimental Protocols from Key Studies

Preclinical Characterization of this compound

This study aimed to characterize the potency, metabolic profile, and IOP-lowering efficacy of this compound in animal models [4].

  • Biochemical & Cell-Based Assays:
    • Kinase Inhibition Assay: Used a commercial luminescent kinase assay kit to determine the inhibition constant (Ki) of this compound against ROCK1 and ROCK2 [4].
    • Cytoskeletal Disruption Assay: Measured the disruption of actin stress fibers in primary porcine TM cells and focal adhesions in human TM cells using high-content imaging (INCell 1000 imager) after staining with fluorescent markers [4].
    • Anti-fibrosis Assay: Primary human TM cells were treated with TGF-β2 to induce fibrosis markers. The ability of this compound to block this induction was assessed via immunofluorescence staining [4].
  • In Vivo Efficacy & Tolerability: Topical formulations were tested in Dutch Belted rabbits and Formosan Rock monkeys. IOP was measured, and ocular tolerability (e.g., hyperemia) was monitored after once-daily dosing [4].
  • Corneal Metabolism Assays: 14C-labeled this compound was incubated with corneas from various species, including humans, to identify metabolites and calculate the in vitro half-life [4].
Clinical Study on Aqueous Humor Dynamics

This Phase 2 study investigated the mechanism of IOP reduction by this compound in patients with Primary Open-Angle Glaucoma or Ocular Hypertension [5] [6].

  • Study Design: A randomized, contralateral-eye study. Patients instilled this compound 0.02% in one eye and a vehicle in the other, once daily for 7 days [5] [6].
  • Primary Endpoint & Measurements: The primary endpoint was the change in mean diurnal outflow facility from baseline (Day 1) to Day 8.
    • Outflow Facility: Measured using Schiøtz tonography [5].
    • Intraocular Pressure (IOP): Measured by pneumotonometry [5].
    • Episcleral Venous Pressure (EVP): Measured by automated venomanometry [5].
  • Key Findings: After 7 days, this compound significantly increased trabecular outflow facility, decreased IOP, and reduced EVP compared to the vehicle-treated eye [5] [6].

Conclusion

This compound represents a first-in-class therapeutic approach for glaucoma by directly targeting the pathological trabecular meshwork. Its efficacy stems from a well-characterized, multimodal pharmacodynamic profile. The pharmacokinetic data, particularly the prolonged in vivo half-life, supports its clinical use as a convenient once-daily monotherapy or as part of a fixed-dose combination.

References

Netarsudil synthesis route process chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Published Asymmetric Synthesis Route

The primary documented synthesis is a six-step asymmetric route developed by researchers at Aerie Pharmaceuticals, which has been scaled up for commercialization [1] [2]. The key steps and methodologies are summarized below.

Table 1: Steps in the Asymmetric Synthesis of Netarsudil [1]

Step Key Reactants / Reagents Key Process / Technique Purpose / Outcome
1 Phenylacetic acid derivative, 2,4-dimethylbenzoate ester Esterification Constructs the backbone of the β-amino acid framework [1].
2 (R)-4-benzyloxazolidin-2-one (Evans auxiliary), N-Boc-1-aminomethylbenzotriazole Chiral enolate alkylation Installs the (S)-stereocenter with high diastereoselectivity (96:4 dr) [1].
3 2,2,2-trichloro-1,1-dimethylethyl chloroformate, 6-aminoisoquinoline Non-racemizing activation, coupling Activates the acid for coupling with 6-aminoisoquinoline to yield N-Boc-protected this compound (63% yield, 98% ee) [1].
4 Acidic conditions Deprotection Removes the Boc-protecting group [1].
5 - Recrystallization Final purification to achieve high enantiomeric purity (>99% ee) [1].

The following diagram illustrates the workflow and logical relationship of this synthesis process:

netarsudil_synthesis Phenylacetic Acid Backbone Phenylacetic Acid Backbone Chiral Induction Chiral Induction Phenylacetic Acid Backbone->Chiral Induction N-Boc-protected Intermediate N-Boc-protected Intermediate Chiral Induction->N-Boc-protected Intermediate Coupling with 6-Aminoisoquinoline Coupling with 6-Aminoisoquinoline N-Boc-protected Intermediate->Coupling with 6-Aminoisoquinoline Acidic Deprotection Acidic Deprotection Coupling with 6-Aminoisoquinoline->Acidic Deprotection Recrystallization Recrystallization Acidic Deprotection->Recrystallization This compound (>99% ee) This compound (>99% ee) Recrystallization->this compound (>99% ee)

This compound asymmetric synthesis workflow. [1]

Chemical and Process Data

For your reference in process chemistry and analytical development, here are the key chemical identifiers and a comparison of synthetic routes.

Table 2: this compound Chemical Profile [3] [4] [5]

Property Description
Systematic IUPAC Name [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [4]
Molecular Formula C₂₈H₂₇N₃O₃ [4] [5]
CAS Number 1254032-66-0 [6] [4]
Molar Mass 453.542 g·mol⁻¹ [4]
Drug Substance Form This compound dimesilate (mesylate) salt – white to light yellow crystalline powder, freely soluble in water [4].

Table 3: Overview of Synthetic Routes

Route Feature Route 1 (WO 2017086941) Asymmetric Route (Synthesis, 2019)
Source Patent (Assignee: Aerie Pharmaceuticals) [6] Journal Paper (Synthesis) [1]
Key Step Not specified in excerpt Chiral enolate alkylation using Evans auxiliary [1]
Diastereoselectivity Not specified 96:4 dr [1]
Overall Enantiomeric Excess Not specified >99% ee (after recrystallization) [1]

Alternative Process Patent

A US patent application (US20210094918A1) details another process for preparing (S)-netarsudil, its salts, and polymorphs [7]. The patent claims involve:

  • A process for preparing a compound of Formula (I), which encompasses this compound and its pharmaceutically acceptable salts [7].
  • The use of various reagents and conditions for reactions such as esterification, halogenation, hydrolysis, condensation, and deprotection [7].
  • Characterization of the final compound and its crystalline forms by Powder X-Ray Diffraction (PXRD) [7].

Research and Development Context

As a Rho kinase inhibitor, this compound's mechanism of action involves direct targeting of the diseased trabecular meshwork. It inhibits Rho-associated protein kinase, reducing cell contraction and extracellular matrix production in the trabecular meshwork and Schlemm's canal, thereby increasing outflow facility [5].

References

Netarsudil IOP reduction trabecular outflow facility

Author: Smolecule Technical Support Team. Date: February 2026

Netarsudil's Triple Mechanism of Action

This compound is a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor that lowers IOP through three coordinated actions on aqueous humor dynamics [1] [2]:

  • Increases Trabecular Outflow Facility: As a ROCK inhibitor, this compound relaxes the contractile tone of the trabecular meshwork (TM) and juxtacanalicular connective tissue (JCT). This relaxation expands the tissue, reducing resistance to aqueous humor outflow through the conventional pathway [3] [4] [5].
  • Decreases Episcleral Venous Pressure (EVP): this compound also reduces pressure in the episcleral veins, which is the final destination for aqueous humor. Lowering this downstream pressure facilitates better drainage [3] [2].
  • Reduces Aqueous Humor Production: Through its inhibition of the NET, this compound modestly decreases the production of aqueous humor, reducing the total fluid volume entering the eye [1].

The following diagram illustrates how these mechanisms work together at the anatomical level.

G cluster_eye Aqueous Humor Dynamics This compound This compound Production Aqueous Humor Production This compound->Production  NET Inhibition  Reduces Inflow TM Trabecular Meshwork (Conventional Outflow) This compound->TM  ROCK Inhibition  Increases Facility EVP Episcleral Venous Pressure (EVP) This compound->EVP  Reduces Pressure IOP Intraocular Pressure (IOP) Production->IOP Inflow TM->EVP IOP->TM Outflow

Quantitative Efficacy Data from Clinical Studies

Clinical studies demonstrate that this compound's mechanism translates into significant IOP reduction and improved outflow facility.

Table 1: Efficacy Outcomes from a Phase 2 Human Study (7-day treatment) [3] [2]

Efficacy Parameter This compound 0.02% (Change from Baseline) Vehicle (Change from Baseline) Treatment Difference P-value
Mean Diurnal IOP -4.52 mm Hg -0.98 mm Hg -3.54 mm Hg < 0.0001
Mean Diurnal Outflow Facility +0.039 µL/min/mm Hg +0.007 µL/min/mm Hg +0.03 µL/min/mm Hg ≤ 0.001
Mean Diurnal EVP -0.79 mm Hg +0.10 mm Hg -0.89 mm Hg < 0.001

Table 2: Comparative Efficacy in a Phase 3 Study (4-week treatment, Japanese patients) [6]

Study Group Baseline Mean Diurnal IOP Week 4 Mean Diurnal IOP (LS Mean) Mean Reduction from Baseline
This compound 0.02% QD (n=122) 20.61 mm Hg 15.96 mm Hg 4.65 mm Hg
Ripasudil 0.4% BID (n=123) 20.69 mm Hg 17.71 mm Hg 2.98 mm Hg
The phase 3 study demonstrated the superiority of this compound over the active comparator ripasudil with a treatment difference of -1.74 mmHg (p < 0.0001).

Experimental Protocols for Investigating Mechanism

For researchers aiming to validate or explore these mechanisms, here are detailed methodologies from key studies.

Table 3: Key Experimental Models and Protocols

Investigation Focus Model / Technique Key Protocol Details Primary Outcome Measured

| Outflow Facility & Morphology [4] | Ex vivo perfused human donor eyes | Paired human eyes perfused at constant pressure (15 mm Hg) with 0.3 µM this compound-M1 (active metabolite) or vehicle for 3 hours. Fluorescent microspheres added to trace outflow patterns before perfusion-fixation. | • Outflow facility (C) calculated from fluid flow rate. • Percentage Effective Filtration Length (PEFL) in TM and episcleral veins. • Morphological changes via confocal and electron microscopy. | | Aqueous Humor Dynamics in Humans [3] [2] | Phase 2 clinical trial (n=18) | Patients with POAG/OHT received this compound 0.02% in one eye and vehicle in the other, once daily for 7 days. Measurements taken at baseline and day 8. | • Trabecular outflow facility: Measured by Schiøtz tonography. • IOP: Measured by pneumatonometry. • EVP: Measured by automated venomanometry. | | Cellular Contractility & Actin Remodeling [5] | Bioengineered 3D Human TM Cell Hydrogel | HTM cells encapsulated in a hydrogel of collagen I, hyaluronic acid, and elastin-like polypeptide. Pathologic contraction induced with TGFβ2. Treated with this compound and related compounds. | • Hydrogel contraction: Measured by change in hydrogel area. • Actin stress fiber density: Quantified via fluorescence imaging. • Focal adhesion disruption: Immunocytochemistry for paxillin. |

Research Implications and Potential Applications

The direct action on the TM opens several promising research and development avenues:

  • Treatment for Steroid-Induced Glaucoma: this compound's ROCK inhibition can counteract the pathological cross-linking of actin in the TM induced by steroids, making it a strong candidate for treating this secondary glaucoma [1].
  • Therapy for Normal-Tension Glaucoma (NTG): Preclinical studies suggest this compound effectively lowers IOP even when baseline pressure is in the normal range. This is particularly relevant for populations with a high prevalence of NTG [1] [6].
  • Fixed-Dose Combination Therapies: The complementary mechanism of this compound (trabecular outflow) and prostaglandin analogs (uveoscleral outflow) provides a robust rationale for fixed-dose combinations, such as this compound/latanoprost, which offer enhanced IOP-lowering efficacy [1] [7].

References

Netarsudil open-angle glaucoma pathophysiology

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathophysiology

Netarsudil is a novel Rho-associated protein kinase (ROCK) and norepinephrine transporter (NET) inhibitor that lowers IOP through three primary mechanisms [1] [2]:

  • Relaxation of Trabecular Meshwork (TM) and Increased Conventional Outflow: By inhibiting ROCK, this compound disrupts actin stress fibers and focal adhesions in TM cells, reducing cellular contractility and stiffness. This decreases resistance to aqueous humor outflow through the conventional pathway (TM and Schlemm's canal) [1] [3].
  • Reduction of Episcleral Venous Pressure (EVP): The exact mechanism is not fully understood, but it is believed to be related to its NET inhibitory activity, which may cause venodilation [1] [2].
  • Decreased Aqueous Humor Production: A secondary mechanism observed in animal studies, also potentially linked to NET inhibition [1].

The following diagram illustrates the cellular signaling pathway and mechanisms by which this compound acts on the trabecular meshwork.

G This compound This compound ROCK_Inhibition ROCK Inhibition This compound->ROCK_Inhibition NET_Inhibition NET Inhibition This compound->NET_Inhibition Actin_Disruption Disruption of Actin Stress Fibers ROCK_Inhibition->Actin_Disruption Focal_Adhesion_Disruption Disruption of Focal Adhesions ROCK_Inhibition->Focal_Adhesion_Disruption EVP_Reduction Reduced Episcleral Venous Pressure NET_Inhibition->EVP_Reduction Aqueous_Reduction Decreased Aqueous Humor Production NET_Inhibition->Aqueous_Reduction TM_Relaxation TM Relaxation & Increased Outflow Facility Actin_Disruption->TM_Relaxation Focal_Adhesion_Disruption->TM_Relaxation IOP_Lowering Lowered Intraocular Pressure (IOP) TM_Relaxation->IOP_Lowering EVP_Reduction->IOP_Lowering Aqueous_Reduction->IOP_Lowering

This compound's cellular signaling pathway and IOP-lowering mechanisms.

Preclinical and Clinical Efficacy Data

Quantitative Preclinical Profile

The table below summarizes key quantitative data from this compound's preclinical development [1].

Parameter Assay System Result (IC₅₀ or Kᵢ) Biological Significance
ROCK1 Inhibition Biochemical Kinase Assay Kᵢ = 1 nM High affinity for primary molecular target.
ROCK2 Inhibition Biochemical Kinase Assay Kᵢ = 1 nM High affinity for primary molecular target.
Actin Stress Fiber Disruption Primary Porcine TM Cells IC₅₀ = 79 nM Reduces TM cellular contractility.
Focal Adhesion Disruption Human TM (HTM) Cells IC₅₀ = 16 nM Decreases cell-matrix adhesion.
IOP Reduction (Rabbit) Normotensive Dutch Belted Rabbit Max reduction: 8.1 ± 0.7 mmHg Confirms potent in vivo efficacy.
IOP Reduction (Monkey) Formosan Rock Monkey Max reduction: 7.5 ± 1.1 mmHg Confirms efficacy in non-human primate.
Clinical Efficacy in Japanese Patients

A Phase 2 study demonstrated this compound's efficacy and concentration-dependent side effects over 4 weeks [4].

Parameter This compound 0.01% This compound 0.02% This compound 0.04% Placebo
Baseline Mean Diurnal IOP (mmHg) ~21.1 ~20.3 ~20.3 ~20.3
Week 4 Mean Diurnal IOP (mmHg) 16.53 15.82 16.06 18.94
Mean IOP Reduction from Baseline (mmHg) 4.10 4.80 4.81 1.73
Mean Percentage IOP Reduction 19.8% 23.5% 23.8% 8.2%
Incidence of Conjunctival Hyperemia 23.6% 37.0% 56.9% 1.8%

Key Experimental Protocols

Detailed methodologies from pivotal preclinical studies are summarized below.

Biochemical Kinase Assay [1]
  • Purpose: To quantify the potency of this compound against ROCK1 and ROCK2.
  • Method: Serially diluted this compound was tested using a luminescent kinase assay kit. The assay measured kinase activity in 96-well plates; the Kinase-Glo reagent was used to quantitate the remaining ATP after the kinase reaction, with luminescence inversely proportional to kinase inhibition.
  • Key Output: Inhibition constant (Kᵢ).
Cell-Based Assay: Actin Stress Fibers [1]
  • Purpose: To evaluate the functional effect on the TM cytoskeleton.
  • Method:
    • Primary porcine TM cells were grown on fibronectin-coated 96-well plates.
    • Cells were incubated with serially diluted this compound for 6 hours, then fixed and stained with Alexa Fluor488 phalloidin (for F-actin) and Hoechst 33342 (for nuclei).
    • High-content imaging was performed (INCell 1000 imager), and actin fiber length was quantified using custom algorithms.
  • Key Output: IC₅₀ for stress fiber disruption.
Cell-Based Assay: Anti-fibrotic Effect [1]
  • Purpose: To assess this compound's ability to block TGF-β2-induced fibrosis.
  • Method:
    • Primary human TM cells were serum-starved and then treated with TGF-β2 (8 ng/mL) with or without 500 nM this compound for 24 hours.
    • Cells were immunostained for fibrogenic markers (α-SMA, Collagen I, FSP1).
    • Fluorescence was measured to quantify the inhibition of marker expression.
  • Key Output: Qualitative and quantitative reduction in fibrosis markers.

The following diagram outlines the workflow for the key cell-based assays.

G Start Primary Porcine or Human TM Cells Plate Seed onto Fibronectin- Coated Plates Start->Plate Treat Treat with Serially Diluted this compound Plate->Treat Fix Formaldehyde Fixation and Permeabilization Treat->Fix Stain Immunofluorescence Staining Fix->Stain Image High-Content Imaging (INCell 1000 Imager) Stain->Image Analyze Quantitative Image Analysis (Custom Algorithms) Image->Analyze Output IC₅₀ Calculation (GraphPad Prism) Analyze->Output

Workflow for cell-based assays measuring this compound's effects on TM cells.

Research and Development Implications

This compound's profile offers several key implications for drug development:

  • First-in-Class Targeting: It was the first FDA-approved therapy to directly target the trabecular meshwork, the primary site of pathology in open-angle glaucoma [1] [2].
  • Dual-Inhibitor Strategy: The ROCK/NET inhibition combination provides multiple mechanisms of action, which may lead to more sustained IOP control and efficacy in diverse patient populations [1].
  • Concentration-Dependent Effects: The Phase 2 data demonstrates the need to balance efficacy with tolerability, where 0.02% was identified as the optimal concentration [4].
  • Synergistic Potential: Research into this compound's combination with prostaglandin analogs (like latanoprost) shows superior IOP reduction compared to either monotherapy, indicating a promising direction for fixed-dose combination therapies [3] [2].

References

Comprehensive Application Notes and Protocols for HPLC Method Validation of Netarsudil Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Netarsudil and Its Impurities

This compound is a Rho kinase inhibitor and norepinephrine transporter inhibitor used for lowering elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1]. Ensuring the purity of this compound is critical for pharmaceutical quality because even trace amounts of impurities can compromise drug safety and efficacy [1]. These impurities primarily originate from the synthesis process, where the starting material ((4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid) and an intermediate product may remain in the final drug substance [1]. Forced degradation studies reveal that this compound is susceptible to various stress conditions, generating multiple degradation products that must be separated and characterized [1]. This document provides detailed application notes and protocols for validating a stability-indicating HPLC method for the quantification of this compound and its process-related impurities.

Developed HPLC Method for this compound Impurity Analysis

Optimized Chromatographic Conditions

The method was developed and optimized to achieve baseline separation of this compound from its process-related impurities and forced degradation products [1].

  • Stationary Phase: ZORBAX Eclipse XDB C18 column (250 × 4.6 mm; 5 µ id) maintained at room temperature [1]
  • Mobile Phase: Acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio of 45:35:20 (v/v) [1]
  • Flow Rate: 1.0 mL/min in isocratic elution mode [1]
  • Detection Wavelength: 257 nm (isosbestic point for this compound and its impurities) [1]
  • Injection Volume: 0.1-1500 µL (temperature-controlled autosampler) [1]
  • Sample Solvent: Methanol [1]
  • Sample Concentration: 1000 µg/mL for standard solutions; 100 µg/mL for formulation samples [1]
Analytical Workflow

The following workflow outlines the complete analytical procedure for method validation and application:

Method Validation Protocol and Results

System Suitability Testing

Purpose: To ensure the HPLC system is operating correctly before sample analysis [2] [3]. Procedure: Analyze six replicates of the 100% concentration level solution (this compound at target concentration with 0.01% of each impurity) [1]. Acceptance Criteria [1] [3]:

  • Retention time: RSD ≤ 2%
  • Theoretical plates: >2000
  • Tailing factor: ≤2.0
  • Resolution: >1.5 between critical pairs
Validation Parameters and Experimental Protocols

The method was validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for the intended application [1] [4]. The table below summarizes the experimental designs and acceptance criteria for each validation parameter:

Validation Parameter Experimental Design Results & Acceptance Criteria Reference
Specificity Forced degradation studies: acid, base, peroxide, thermal, UV light; analyze peak purity using DAD [1] [5] No interference; peak purity >990; resolution between all peaks >1.5 [1] [5] [1] [5]
Linearity & Range 5-7 concentration levels: LOQ to 200% for impurities; 25-200 µg/mL for this compound [1] [5] Impurities: 0.025-0.2 µg/mL; This compound: 25-200 µg/mL; R² > 0.999 [1] [1]
Accuracy (Recovery) 9 determinations over 3 levels (80%, 100%, 120%); bulk drug: direct recovery; formulations: spiked recovery [4] [5] Recovery 98-102%; RSD < 2% [4] [5] [4] [5]
Precision Repeatability: 6 injections of same sample; Intermediate precision: different days, analysts, instruments [4] [3] RSD < 2% for both repeatability and intermediate precision [4] [4] [3]
LOD & LOQ Signal-to-noise ratio: LOD (S/N ≥ 3), LOQ (S/N ≥ 10) with precision verification [1] [4] LOD: 0.008 µg/mL (Imp1), 0.003 µg/mL (Imp2); LOQ: 0.025 µg/mL for both impurities [1] [1] [4]
Robustness Deliberate variations: mobile phase ratio (±5%), flow rate (±10%), column temperature, different columns [4] [5] RSD of results <2% under all varied conditions [4] [5] [4] [5]
Forced Degradation Studies Protocol

Purpose: To demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions and showing that the method can adequately separate degradation products from the main peak and process-related impurities [1].

Procedure [1] [5]:

  • Acidic Degradation: Expose this compound solution to 1M HCl at room temperature or elevated temperature (e.g., 90°C) for appropriate duration
  • Basic Degradation: Expose this compound solution to 1M NaOH at room temperature or elevated temperature
  • Oxidative Degradation: Treat with 10% hydrogen peroxide at room temperature
  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 70°C)
  • Photolytic Degradation: Expose to UV light (e.g., 4500 lx for 48 hours)

Optimal Degradation Level: Approximately 10% degradation (5-15%) is advisable for meaningful interpretation. If the sample shows no degradation after harsh conditions, it is considered stable under those conditions [5].

Analysis: After degradation, adjust the pH of the solutions to match the mobile phase pH before injection to prevent adverse effects on the column [5]. Analyze using the developed HPLC method and characterize degradation products using LC-MS/MS with collision-induced dissociation [1].

Characterization of Degradation Products

Procedure: Degradation products generated from forced degradation studies were characterized using LC-MS/MS with electrospray ionization in positive mode [1]. Mass Spectrometry Conditions [1]:

  • Ionization Mode: Positive ESI
  • Fragmentor Voltage: 70 V
  • Capillary Voltage: 3200-3600 V
  • Skimmer Voltage: 60 V
  • Drying Gas Temperature: 300°C at 9 L/h
  • Nebulization Pressure: 40 Psi

Results: Based on collision-induced dissociation mass spectral data, six degradation compounds of this compound were characterized and their possible structures were proposed [1]. The method successfully resolved these degradation products from process-related impurities, confirming its stability-indicating capability [1].

Application to Pharmaceutical Dosage Forms

The validated method has been successfully applied for the analysis of this compound in eye drop formulations (0.02% w/v) [1]. Sample Preparation: Accurately measure 25 mL of the eye drop formulation into a 50 mL volumetric flask containing 10 mL methanol. Sonicate to dissolve completely, then dilute to volume with methanol. Filter through a 0.2 µ membrane filter before injection to obtain a final concentration of 100 µg/mL [1]. Results: The method provides acceptable accuracy and precision for the quantification of this compound and its impurities in pharmaceutical dosage forms, making it suitable for routine quality control analysis [1].

Conclusion

The validated HPLC method for this compound and its impurities demonstrates excellent sensitivity, precision, accuracy, and specificity. The method is stability-indicating, successfully separating and characterizing process-related impurities and forced degradation products. With its comprehensive validation according to ICH guidelines and proven application to pharmaceutical dosage forms, this method is suitable for routine quality control analysis of this compound in bulk drug substances and finished pharmaceutical products, ensuring drug safety and efficacy [1].

References

Comprehensive Application Notes and Protocols: LC-MS/MS Characterization of Forced Degradation Products of Netarsudil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Netarsudil and Forced Degradation Studies

This compound is a novel Rho kinase inhibitor and norepinephrine transporter inhibitor approved for decreasing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Its molecular structure consists of [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate with a molecular formula of C₂₈H₂₇N₃O₃ and a molecular weight of 453.542 g/mol [1]. What distinguishes this compound from other Rho kinase inhibitors is its unique triple mechanism of action—它不仅通过减少流出阻力来最小化眼内压,还减少房水产生和上巩膜静脉压 [1]. The drug is typically administered as an eye drop formulation with a concentration of 0.02% w/v this compound [1].

Forced degradation studies, also known as stress testing, are critical components of pharmaceutical development that provide insight into the intrinsic stability of drug substances and products. These studies help identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods [1]. The International Conference on Harmonization (ICH) guidelines recommend subjecting drug substances to various stress conditions including hydrolysis (acid and base), oxidation, thermal stress, and photolysis to demonstrate the specificity of stability-indicating methods and to understand the intrinsic stability characteristics of the molecule [1]. The identification and characterization of degradation products are essential for ensuring drug product quality, safety, and efficacy, as even small quantities of impurities may influence these critical attributes [1].

Experimental Design and Materials

Materials and Reagents

The experimental setup for this compound forced degradation studies requires high-purity materials and specialized reagents. According to recent studies, the following materials are essential:

  • This compound reference standard (purity: 98.17%) and its process-related impurities should be procured from certified suppliers like Ajanta Pharma Limited [1].
  • HPLC-grade solvents including methanol, acetonitrile, and Milli-Q water are obtained from Merck Chemicals [1].
  • Reagent-grade chemicals for stress studies including hydrochloric acid (HCl, for acid degradation), sodium hydroxide (NaOH, for base degradation), hydrogen peroxide (for oxidative degradation), and buffers for mobile phase preparation should be purchased from established suppliers like Fisher Scientific [1].
  • Pharmaceutical dosage forms containing 0.02% w/v this compound for comparative analysis [1].
Instrumentation

The comprehensive characterization of this compound degradation products requires sophisticated instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system such as Agilent 1100 instrument equipped with quaternary pump (G1311A), temperature-adjustable autosampler (G1329A), and programmable UV detector (G1314A). Chromatographic integration is performed using Agilent ChemStation software [1].
  • Liquid Chromatography-Mass Spectrometry (LC-MS) system such as Waters LCMS equipped with triple quadrupole mass detector operated in positive electrospray ionization (ESI) mode. Critical MS parameters include fragmentor voltage (70 V), capillary voltage (3200-3600 V), and skimmer voltage (60 V). Nebulization (40 Psi) and drying gas (300°C, 9 L/h) are maintained using nitrogen gas [1].
  • Supplementary equipment including ultrasonic bath sonicator, membrane filters (0.2 μm), and pH meter for buffer preparation [1].
Chromatographic Conditions

Optimized chromatographic conditions for the separation of this compound and its degradation products are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions for this compound Degradation Studies

Parameter Specification Rationale
Column ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 μm id) Provides optimal resolution of this compound, process-related impurities, and degradation products [1]
Mobile Phase Acetonitrile:methanol:pH 4.6 phosphate buffer (45:35:20, v/v) Isocratic elution for efficient separation [1]
Flow Rate 1.0 mL/min Balanced analysis time and resolution [1]
Column Temperature Room temperature Maintains reproducibility [1]
Detection Wavelength 257 nm Isoabsorption wavelength for this compound and its impurities [1]
Injection Volume Variable (0.1-1500 μL) Adaptable to concentration needs [1]
Run Time Not specified To be determined based on retention of all components

Forced Degradation Protocol

Sample Preparation

Proper sample preparation is fundamental for obtaining reliable and reproducible forced degradation results:

  • Stock solution preparation: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Add approximately 15 mL of methanol and dissolve using an ultrasonic bath sonicator. Make up to volume with methanol to obtain a 1000 μg/mL stock solution [1]. Filter through a 0.2 μm membrane filter before use.
  • Working solution preparation: Dilute appropriate aliquots of the stock solution with methanol to obtain the desired concentrations for stress studies.
  • Formulation solution preparation: Accurately measure 25 mL of this compound eye drop formulation (0.02% w/v) into a 50 mL volumetric flask. Add 10 mL methanol, sonicate to dissolve completely, and make up to volume with methanol to obtain a 100 μg/mL solution [1]. Filter through a 0.2 μm membrane filter before analysis.
Stress Conditions

This compound samples should be subjected to various stress conditions to evaluate its stability characteristics. The specific conditions and durations should be optimized to achieve approximately 10-20% degradation to ensure the formation of meaningful levels of degradation products without complete degradation of the active ingredient. Table 2 summarizes the recommended stress conditions.

Table 2: Recommended Stress Conditions for this compound Forced Degradation Studies

Stress Condition Recommended Conditions Degradation Observed Key Degradation Products
Acidic Hydrolysis 0.1-1.0 M HCl at room temperature to 60°C for 24 hours Considerable degradation Multiple degradation products observed [1]
Alkaline Hydrolysis 0.1-1.0 M NaOH at room temperature to 60°C for 24 hours Considerable degradation Multiple degradation products observed [1]
Oxidative Degradation 1-30% hydrogen peroxide at room temperature for 24 hours Considerable degradation Multiple degradation products observed [1]
Thermal Degradation Solid state at 60-105°C for 24-72 hours Considerable degradation Multiple degradation products observed [1]
Photolytic Degradation UV light (254 nm) for 24-72 hours Considerable degradation Multiple degradation products observed [1]
Sample Processing After Stress Studies

After subjecting this compound samples to stress conditions, the following processing steps are recommended:

  • Neutralization: For acid and base stress samples, neutralize immediately after the stress period using appropriate acid or base to prevent ongoing degradation.
  • Dilution: Dilute stressed samples with mobile phase or methanol to achieve appropriate concentration for analysis (typically 100 μg/mL for this compound).
  • Filtration: Filter all samples through 0.2 μm membrane filters before injection to remove particulate matter.
  • Storage: Analyze samples immediately after preparation or store at refrigerated conditions if analysis must be delayed, with documentation of storage time and conditions.

LC-MS/MS Analysis of Degradation Products

Mass Spectrometry Parameters

The characterization of this compound degradation products requires optimized mass spectrometry conditions to obtain meaningful structural information. Based on recent studies, the following parameters are recommended:

  • Ionization mode: Positive electrospray ionization (ESI+) [1]
  • Fragmentor voltage: 70 V [1]
  • Capillary voltage: 3200-3600 V [1]
  • Skimmer voltage: 60 V [1]
  • Nebulization pressure: 40 Psi [1]
  • Drying gas temperature: 300°C [1]
  • Drying gas flow rate: 9 L/h [1]
  • Scan range: m/z 100-800 [1]
  • Collision energies: Optimized for each degradation product using collision-induced dissociation (CID)
Structural Characterization Approach

The identification of degradation products involves a systematic approach to structural elucidation:

  • Accurate mass measurement: Determine precise molecular weights of degradation products using high-resolution mass spectrometry to establish elemental compositions [2].
  • MS/MS fragmentation: Obtain product ion spectra of degradation products and compare with this compound fragmentation pattern to identify structural similarities and differences [1].
  • Retention behavior: Correlate chromatographic retention with probable structural features (polarity, hydrogen bonding capacity).
  • Fragmentation pathways: Establish plausible fragmentation pathways for each degradation product based on CID spectra.

The following workflow diagram illustrates the comprehensive forced degradation study process:

workflow Start Start Forced Degradation Study SamplePrep Sample Preparation (this compound stock solution) Start->SamplePrep StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) SamplePrep->StressConditions HPLCAnalysis HPLC Analysis Separation and Quantification StressConditions->HPLCAnalysis MSAnalysis LC-MS/MS Analysis Structural Characterization HPLCAnalysis->MSAnalysis DataProcessing Data Processing and Interpretation MSAnalysis->DataProcessing Validation Method Validation (Specificity, LOD, LOQ, Linearity) DataProcessing->Validation Report Final Report and Regulatory Documentation Validation->Report

Results and Discussion

Degradation Profile of this compound

Forced degradation studies of this compound under various stress conditions have revealed a comprehensive degradation profile. The drug demonstrates significant susceptibility to multiple stress conditions, with considerable degradation observed in acid, base, peroxide, thermal, and UV light conditions [1]. A total of six degradation products have been identified and characterized through these studies, providing insight into the stability characteristics of the molecule [1]. The degradation products were well-resolved from the main peak and from process-related impurities, demonstrating the stability-indicating capability of the developed method.

The formation of specific degradation products under different stress conditions provides valuable information about the labile sites in the this compound molecule. The characterization of these degradation products was performed based on collision-induced dissociation mass spectral data, allowing researchers to propose possible structures for each degradation compound [1]. This structural information is crucial for understanding degradation pathways and developing strategies to stabilize the formulation.

Structural Characterization of Degradation Products

The structural characterization of this compound degradation products involves interpretation of mass spectral data and proposing plausible structures based on fragmentation patterns. While the complete structural details of all six degradation products are beyond the scope of this protocol, the general approach involves:

  • Hydrolytic degradation products: Formed under acid and base conditions, typically involving hydrolysis of ester or amide linkages in the this compound molecule [2].
  • Oxidative degradation products: Generated under peroxide stress, potentially involving oxidation of aromatic rings or functional groups.
  • Thermal degradation products: Resulting from thermal stress, possibly through dehydration or rearrangement reactions.
  • Photolytic degradation products: Formed under UV light exposure, potentially involving photochemical rearrangement or cleavage.

Recent research has identified four specific hydrolytic degradation products through LC-Q-TOF-MS/MS analysis, with mechanistic pathways established for their formation from this compound [2]. Comparative toxicity assessment of the drug and its degradation products using in silico approaches such as ProTox II provides valuable safety information about these impurities [2].

Analytical Method Performance

The developed HPLC method for this compound forced degradation studies has been comprehensively validated according to ICH guidelines. The method demonstrates excellent performance characteristics as summarized in Table 3.

Table 3: Validation Parameters for the Stability-Indicating HPLC Method

Validation Parameter Results Acceptance Criteria

| Detection Limit (LOD) | 0.008 μg/mL (Impurity 1) 0.003 μg/mL (Impurity 2) | Adequate for impurity detection [1] | | Quantification Limit (LOQ) | Not specified | Typically 3-5 times LOD | | Linearity Range | 25-200 μg/mL (this compound) 0.025-0.2 μg/mL (Impurities) | R² > 0.999 [1] | | Accuracy | Acceptable results | Recovery 90-110% | | Precision | Acceptable results | RSD ≤ 2% | | Robustness | Acceptable results | Deliberate variations do not affect method performance | | Specificity | Specific in presence of degradation products | No interference from blank, placebo, or degradation products |

The method validation demonstrates that the developed procedure is specific, sensitive, and reliable for the simultaneous quantification of this compound and its degradation products. The calibration curves show excellent linearity in the specified concentration ranges for both this compound and its impurities [1]. The outcomes of other validation studies including accuracy, precision, ruggedness, and robustness were similarly satisfactory and proven adequate for the regular analysis of this compound and its process-related impurities in bulk drug and pharmaceutical dosage forms [1].

Regulatory Considerations and Applications

Method Validation Requirements

For regulatory compliance, forced degradation studies and stability-indicating methods must meet specific validation criteria as per ICH guidelines:

  • Specificity: The method must demonstrate separation of all degradation products from the main peak and from each other, with no interference from blank or placebo [1].
  • Linearity: The calibration curve should demonstrate a linear response across the specified concentration range with a correlation coefficient (R²) > 0.999 [1].
  • Accuracy: Recovery studies should demonstrate acceptable results, typically in the range of 90-110% for impurities [1].
  • Precision: Method repeatability and intermediate precision should be established with acceptable relative standard deviation (RSD) values [1].
  • Sensitivity: LOD and LOQ should be established for all known impurities and degradation products [1].
  • Robustness: The method should remain unaffected by small deliberate variations in method parameters [1].
Safety and Handling Considerations

When conducting forced degradation studies with this compound, several safety considerations should be implemented:

  • Personal protective equipment: Safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator [3].
  • Handling precautions: Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [3].
  • Storage conditions: Keep container tightly sealed in cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature: -20°C (powder) or -80°C (in solvent) [3].
  • First aid measures: In case of eye contact, flush immediately with large amounts of water and seek medical attention. For skin contact, rinse thoroughly with water [3].
  • Environmental precautions: Avoid release into the environment as this compound is classified as very toxic to aquatic life with long-lasting effects [3].

Conclusion

The forced degradation study protocol presented in this application note provides a comprehensive approach for evaluating the stability characteristics of this compound and characterizing its degradation products. The optimized HPLC method with LC-MS/MS detection enables reliable identification and quantification of process-related impurities and degradation products, fulfilling regulatory requirements for pharmaceutical development.

The methodology has been demonstrated to be specific, sensitive, and robust for the intended purpose, with acceptable validation parameters including linearity, accuracy, precision, and system suitability. The successful characterization of six degradation products under various stress conditions provides valuable information about the stability profile of this compound, which can guide formulation development, packaging selection, and storage condition recommendations.

This protocol serves as a valuable resource for researchers and scientists involved in the development and quality control of this compound drug substances and products, ensuring that comprehensive forced degradation studies can be conducted efficiently and in compliance with current regulatory expectations.

References

Application Note: Stability-Indicating RP-HPLC Method for Netarsudil Quantification and Impurity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Netarsudil is a Rho kinase inhibitor used for lowering elevated intraocular pressure in open-angle glaucoma or ocular hypertension [1]. Ensuring its purity is critical, as process-related impurities and degradation products can compromise drug safety and efficacy. This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its process-related impurities, incorporating forced degradation studies to demonstrate specificity [1].

Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standards: this compound (purity ≥98.17%), Impurity 1, and Impurity 2 [1].
  • Chemicals: HPLC-grade methanol, acetonitrile, and water. Reagent-grade chemicals for mobile phase and stress testing: ortho-phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) [1] [2].
  • Equipment: HPLC system with quaternary pump, autosampler, thermostatted column compartment, and programmable UV-Vis/DAD detector. Agilent 1100 or 1260 series systems are suitable [1] [2].

2.2. Instrumentation and Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification
Column ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm particle size) [1]
Mobile Phase Acetonitrile: Methanol: pH 4.6 Phosphate Buffer (45:35:20, v/v) [1]
Flow Rate 1.0 mL/min [1]
Column Temperature Ambient (approx. 25 °C) [1]
Detection Wavelength 257 nm [1]
Injection Volume 20 µL [1]
Elution Mode Isocratic [1]

2.3. Solution Preparations

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol [1].
  • Impurity Stock Solutions (1000 µg/mL): Prepare separately for Impurity 1 and Impurity 2 using the same procedure [1].
  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to obtain concentrations within the range of 25-200 µg/mL for this compound and 0.025-0.2 µg/mL for impurities [1].
  • Formulation Sample Solution: Transfer 25 mL of 0.02% w/v this compound eye drops into a 50 mL volumetric flask. Add 10 mL methanol, sonicate to dissolve, and dilute to volume with methanol. Filter through a 0.2 µm membrane filter before injection [1].

2.4. Forced Degradation (Stress) Studies Protocol

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following workflow outlines the stress conditions to generate degradation products.

G Start This compound Sample Solution Acid Acid Hydrolysis 1-2 mL HCl 60°C for 24h Start->Acid Base Base Hydrolysis 1-2 mL NaOH 60°C for 24h Start->Base Oxidative Oxidative Stress 1-3% H₂O₂ RT for 24h Start->Oxidative Thermal Thermal Stress Solid state, 60°C for 1-2 weeks Start->Thermal Photolytic Photolytic Stress UV Light (e.g., 1.2 million lux hrs) for 1-2 weeks Start->Photolytic Analyze Neutralize/Cool Analyze by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze End Degradation Profile Analyze->End

  • Objective: To degrade approximately 5-10% of the this compound active ingredient, ensuring the formation of relevant degradation products without causing excessive degradation [3].
  • Procedure: Expose this compound solution and/or solid to various stress conditions [1]. After stress, neutralize (acid/base) or dilute samples and analyze using the developed HPLC method.
Method Validation Results

The method was validated as per International Conference on Harmonization (ICH) guidelines [1] [4]. Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Results

Validation Parameter Results for this compound Results for Impurities
Linearity Range 25 - 200 µg/mL [1] 0.025 - 0.2 µg/mL [1]
Correlation Coefficient (r²) Not explicitly stated, but expected >0.999 for linearity [2] Not explicitly stated, but expected >0.999 for linearity [2]
Detection Limit (LOD) - 0.008 µg/mL (Imp 1), 0.003 µg/mL (Imp 2) [1]
Quantification Limit (LOQ) - 0.025 µg/mL [1]
Precision (RSD) ≤ 2% (Acceptance criteria) [4] [3] ≤ 10% (at LOQ level) [3]
Accuracy (Recovery) 99.59 - 100.08% (Acceptance: 98-102%) [2] 70 - 130% (at LOQ level) [3]
Robustness Acceptable results for deliberate variations in flow rate, mobile phase composition, etc. [1] Acceptable results [1]
Specificity Baseline separation of this compound, its impurities, and forced degradation products confirmed [1] Resolved from this compound and other degradation products [1]
Analysis of Forced Degradation Samples

The method effectively separated this compound from its process-related impurities and six forced degradation products [1]. The characterization of these degradation products was performed using collision-induced dissociation mass spectral data, and their probable structures were proposed based on this data [1].

Application Notes for Researchers
  • System Suitability Test: Before analysis, ensure the system is suitable. The test should meet the following criteria for this compound peak: Resolution (Rs) ≥ 2.0 from the closest eluting peak, Theoretical Plates (N) > 2000, and Tailing Factor (T) ≤ 2.0 [1] [3] [5].
  • Column Selection: C18 columns with 250 mm length provide superior resolution for complex impurity profiles. Guard columns are recommended to extend the analytical column's lifespan [1] [5].
  • Detection Wavelength: A PDA detector is advantageous for confirming peak purity and homogeneity during forced degradation studies [1] [3].

Workflow Diagram: Overall Method Development and Validation

The entire process, from sample preparation to final analysis, is visualized in the following workflow.

G Step1 Sample Preparation (Standard, Impurity, Formulation) Step2 HPLC Analysis Isocratic Elution with UV @257nm Step1->Step2 Step3 Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) Step2->Step3 Step4 Forced Degradation (Stress Studies) Step3->Step4 Step5 Specificity Assessment Check resolution of degradants Step4->Step5 Step6 Ruggedness/Robustness Testing Step5->Step6 Step7 Routine Analysis of Bulk Drug & Dosage Forms Step6->Step7

Conclusion

The described RP-HPLC method is a simple, sensitive, and fully validated stability-indicating procedure suitable for the routine analysis, impurity profiling, and stability evaluation of this compound in bulk drug substances and pharmaceutical dosage forms. The method effectively separates this compound from its process-related impurities and forced degradation products, ensuring reliable quantification and supporting drug quality control in compliance with regulatory standards [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Netarsudil, sold under the brand name Rhopressa, is a Rho kinase (ROCK) inhibitor used to lower elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1] [2]. The presence of impurities in an Active Pharmaceutical Ingredient (API) can affect the drug's safety, quality, and efficacy. Therefore, their identification and quantification are critical [1].

The table below summarizes the key components of a published stability-indicating High-Performance Liquid Chromatography (HPLC) method developed for this purpose [1].

Table 1: Summary of a Validated HPLC Method for this compound and Impurities Analysis

Parameter Specification
Objective Resolution, identification, and quantification of two process-related impurities in this compound [1].
Column ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1].
Mobile Phase Acetonitrile, methanol, and pH 4.6 phosphate buffer (45:35:20, v/v) [1].
Flow Rate 1.0 mL/min [1].
Elution Mode Isocratic [1].
Detection Wavelength 257 nm [1].
Detection Limit (LOD) Impurity 1: 0.008 µg/mL; Impurity 2: 0.003 µg/mL [1].
Quantification Range This compound: 25-200 µg/mL; Impurities: 0.025-0.2 µg/mL [1].

The origin of process-related impurities can be traced to the synthetic pathway of this compound. The starting material and an intermediate can remain in the final drug substance, designated as Impurity 1 and Impurity 2, respectively [1]. Furthermore, forced degradation studies can reveal additional degradation products.

Table 2: Identified this compound Process-Related Impurities and Degradation Products

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) CAS Number Notes
This compound (API) C₂₈H₂₇N₃O₃ 453.54 [3] 1254032-66-0 (base) [3] ROCK inhibitor API [1].
This compound Dimesylate C₃₀H₃₅N₃O₉S₂ 645.74 [3] 1422144-42-0 [3] Salt form of the API.
Impurity 1 - - - Starting material in this compound synthesis[(4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid] [1].
Impurity 2 - - - Intermediate in this compound synthesis [1].
This compound Amino Acid Impurity C₁₉H₂₁NO₄ 327.38 [3] 2684301-49-1 [3] Reported impurity.
This compound Process Impurity 9 C₇H₇N₃O 149.15 [4] 28539-02-8 [4] Also known as 1-(Hydroxymethyl)-1H-benzotriazole.

Experimental Protocol: Forced Degradation and Impurity Characterization

This protocol outlines the procedure for conducting forced degradation studies on this compound and characterizing the resulting degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as derived from the literature [1].

Materials and Reagent Preparation
  • API and Formulation: this compound analytical standard (e.g., 98.17% purity), and a 0.02% w/v this compound ophthalmic solution [1].
  • Chemicals: HPLC-grade methanol, acetonitrile, and water. Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and phosphate buffer salts [1].
  • Standard Solution: Accurately weigh and dissolve 25 mg of this compound standard in 25 mL of methanol to obtain a 1000 µg/mL stock solution [1].
  • Formulation Solution: Accurately measure 25 mL of the 0.02% w/v eye drop formulation into a 50 mL volumetric flask. Add about 10 mL of methanol, sonicate to dissolve, and make up to volume with methanol to obtain a 100 µg/mL solution. Filter through a 0.2 µm membrane [1].
Forced Degradation Studies

Stress the this compound standard solution under various conditions to generate degradation products. The following conditions were reported to cause considerable degradation [1]:

  • Acidic Hydrolysis: Treat with 0.1 N HCl at room temperature for a specified duration.
  • Basic Hydrolysis: Treat with 0.1 N NaOH at room temperature for a specified duration.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a specified duration.
  • Thermal Degradation: Expose the solid API to dry heat (e.g., 60°C or higher).
  • Photolytic Degradation: Expose the solid API or solution to UV light (e.g., as per ICH guidelines).

After the stress period, neutralize the acid/base reactions or dilute the samples as needed. Analyze all stressed samples using the HPLC and LC-MS/MS conditions.

HPLC Analysis Conditions
  • Chromatographic System: Agilent 1100 HPLC or equivalent, with a quaternary pump, autosampler, and programmable UV detector [1].
  • Data Station: ChemStation software or equivalent [1].
  • Analytical Column: ZORBAX Eclipse XDB C18, 250 x 4.6 mm, 5 µm [1].
  • Mobile Phase: Acetonitrile:Methanol:pH 4.6 Phosphate Buffer (45:35:20, v/v) [1].
  • Flow Rate: 1.0 mL/min (isocratic) [1].
  • Detection Wavelength: 257 nm [1].
  • Injection Volume: As optimized (e.g., 10-20 µL).
  • Column Temperature: Room temperature [1].
  • Sample Temperature: Maintained in the autosampler (e.g., 4-10°C).
LC-MS/MS Analysis for Characterization
  • System: Waters LCMS equipped with a triple quadrupole mass detector [1].
  • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode [1].
  • Source Parameters:
    • Capillary Voltage: 3200-3600 V [1]
    • Fragmentor Voltage: 70 V [1]
    • Skimmer Voltage: 60 V [1]
    • Drying Gas Temperature: 300°C [1]
    • Drying Gas Flow: 9 L/h [1]
    • Nebulizer Pressure: 40 Psi [1]
  • Data Acquisition: Scan mode and product ion scan (MS/MS) using Collision-Induced Dissociation (CID). The MS/MS data is used to propose structures for the degradation products based on their fragmentation patterns [1].

The following diagram illustrates the workflow for the forced degradation study and impurity characterization.

FDWorkflow cluster_stress Forced Degradation Conditions Start Start: Prepare this compound Standard Solution Stress Stress Samples Under Forced Conditions Start->Stress HPLC HPLC Analysis Stress->HPLC Acid Acidic (0.1 N HCl) Stress->Acid Base Basic (0.1 N NaOH) Stress->Base Oxid Oxidative (3% H₂O₂) Stress->Oxid Therm Thermal Stress->Therm Photo Photolytic (UV Light) Stress->Photo MS LC-MS/MS Analysis HPLC->MS DPs detected and resolved from impurities Char Characterize Degradation Products (DPs) MS->Char Report Final Report Char->Report

Application Notes for Routine Analysis

The validated HPLC method is suitable for the routine analysis of this compound bulk drug and pharmaceutical dosage forms [1]. Here are key application notes:

  • System Suitability: Before analysis, ensure system suitability by injecting the 100% standard solution (e.g., 100 µg/mL this compound with 0.01% of each impurity) six times. The method is deemed suitable if parameters like retention time, tailing factor, theoretical plates, and resolution meet pre-defined criteria and show low relative standard deviation (RSD < 2.0%) [1].
  • Method Validation: The method has been validated per ICH guidelines, demonstrating satisfactory results for accuracy, precision, specificity, linearity, sensitivity (LOD/LOQ), ruggedness, and robustness [1].
  • Stability-Indicating Nature: The method effectively separates this compound from its process-related impurities and degradation products formed under various stress conditions, confirming its stability-indicating property [1].

The following diagram summarizes the logical relationship of the method's key analytical parameters and their successful validation outcomes.

MethodValidation cluster_params Validation Parameters & Results Val Method Validation (Per ICH Q2(R1)) Param Key Validated Parameters Val->Param Success Outcome: Method Suitable for Routine Analysis of this compound Param->Success Spec Specificity (Degradation products resolved from main peak) Param->Spec Linearity Linearity (R² > 0.999 for API and impurities) Param->Linearity Accuracy Accuracy (Recovery 98-102%) Param->Accuracy Prec Precision (RSD < 2.0%) Param->Prec Sens Sensitivity (LOD: 0.003-0.008 µg/mL) Param->Sens Robust Robustness (Resistant to small method variations) Param->Robust

References

Comprehensive Structural Elucidation of Netarsudil Degradation Products: Analytical Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Netarsudil (IUPAC name: [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate) is a Rho kinase inhibitor approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. With the molecular formula C₂₈H₂₇N₃O₃ and a molecular mass of 453.542 g/mol, this compound represents a significant advancement in glaucoma therapeutics due to its triple mechanism of action that increases trabecular outflow, decreases episcleral venous pressure, and reduces aqueous humor production. [1] [2] [3]

The structural complexity of this compound, featuring ester and amide functional groups along with stereospecific centers, renders it susceptible to various degradation pathways under stress conditions. Forced degradation studies are therefore critical in pharmaceutical development to identify potential degradation products, understand degradation pathways, and develop stability-indicating methods that ensure product quality, safety, and efficacy throughout the shelf life. These studies subject the drug substance to accelerated stress conditions beyond normal accelerated stability testing limits, providing insight into the intrinsic stability of the molecule and supporting regulatory submissions as outlined in ICH guidelines Q1A(R2) and Q2(R1). [1] [4] [5]

Recent studies have identified significant gaps in the literature regarding systematic characterization of this compound degradation products, particularly process-related impurities and degradation compounds formed under varied stress conditions. This application note addresses these gaps by providing comprehensive protocols for the forced degradation and structural elucidation of this compound degradation products using validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1]

Experimental Methods

Materials and Reagents
  • This compound reference standard (98.17% purity) and its process-related impurities (Impurity 1 and Impurity 2) were procured from Ajanta Pharma Limited, Hyderabad, Salangana. [1]
  • HPLC-grade solvents including methanol, acetonitrile, and Milli-Q water were obtained from Merck Chemicals, Mumbai. [1]
  • Reagent-grade chemicals for stress studies included hydrochloric acid (HCl, 0.1-1M), sodium hydroxide (NaOH, 0.1-1M), hydrogen peroxide (3-30%), acetic acid, sodium acetate, and pH-adjusted phosphate buffers from Fisher Scientific, Mumbai. [1]
  • Commercial formulations of this compound ophthalmic solution (0.02% w/v) were obtained from local pharmacies for method validation. [1]
Instrumentation and Chromatographic Conditions

The experimental workflow for this compound forced degradation studies encompasses multiple analytical techniques, with specific instruments and conditions optimized for separation, detection, and structural characterization:

G SamplePrep Sample Preparation StressStudies Stress Studies SamplePrep->StressStudies HPLC HPLC Analysis LCMS LC-MS/MS HPLC->LCMS Column Column: ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 µm) HPLC->Column MobilePhase Mobile Phase: ACN:MeOH:pH 4.6 phosphate buffer (45:35:20 v/v) HPLC->MobilePhase Detection Detection: UV 257 nm HPLC->Detection Flow Flow Rate: 1.0 mL/min HPLC->Flow StressStudies->HPLC Acid Acid Hydrolysis 0.1-1M HCl StressStudies->Acid Base Base Hydrolysis 0.1-1M NaOH StressStudies->Base Oxidation Oxidative Stress 3% H₂O₂ StressStudies->Oxidation Thermal Thermal Stress 40-80°C StressStudies->Thermal Photolytic Photolytic Stress UV-Vis light StressStudies->Photolytic DataAnalysis Data Analysis LCMS->DataAnalysis Ionization ESI Positive Mode LCMS->Ionization Fragmentation CID Fragmentation LCMS->Fragmentation MassRange Mass Range: 100-1000 m/z LCMS->MassRange

Figure 1: Experimental Workflow for this compound Degradation Studies

  • HPLC System: Agilent 1100 series equipped with quaternary pump (G1311A), temperature-adjustable autosampler (G1329A), and programmable UV detector (G1314A). Data integration performed using Agilent ChemStation software. [1]
  • LC-MS/MS System: Waters LCMS equipped with triple quadrupole mass detector and electrospray ionization (ESI) source operated in positive ion mode. Optimal parameters included fragmentor voltage (70 V), capillary voltage (3200-3600 V), and skimmer voltage (60 V). Nebulization used nitrogen gas at 40 Psi with drying temperature at 300°C and flow rate of 9 L/h. [1]
  • Chromatographic Conditions:
    • Column: ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 µm) at room temperature
    • Mobile Phase: Acetonitrile:methanol:pH 4.6 phosphate buffer (45:35:20, v/v) in isocratic elution
    • Flow Rate: 1.0 mL/min with detection wavelength of 257 nm
    • Injection Volume: 10 µL [1]
Forced Degradation Protocol

Forced degradation studies were performed on this compound drug substance to establish the stability-indicating profile and identify degradation products under various stress conditions. The optimization of stress conditions aimed to achieve 5-20% degradation as recommended by ICH guidelines to avoid secondary degradation while generating sufficient products for characterization. [4] [5]

Table 1: Optimized Stress Conditions for this compound Forced Degradation Studies

Stress Condition Parameters Duration Degradation Observed
Acid Hydrolysis 0.1-1 M HCl at 60°C 1-5 days Considerable degradation
Base Hydrolysis 0.1-1 M NaOH at 60°C 1-5 days Considerable degradation
Oxidative Stress 3% H₂O₂ at room temperature 1-3 days Moderate degradation
Thermal Stress 60-80°C (solid) 1-5 days Mild to moderate degradation
Photolytic Stress UV-Vis light per ICH Q1B 1-5 days Mild degradation
  • Acid/Base Hydrolysis: Prepared this compound solutions (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH separately. Heated at 60°C for 1-5 days with periodic sampling. Reactions neutralized with base/acid before analysis. [1] [5]
  • Oxidative Degradation: this compound solution (1 mg/mL) treated with 3% hydrogen peroxide and maintained at room temperature for 1-3 days with monitoring at 24-hour intervals. [1]
  • Thermal Degradation: Solid this compound powder spread uniformly in petri dishes and subjected to thermal stress at 60°C and 80°C in stability chambers. Sampled at 1, 3, and 5-day intervals. [1] [5]
  • Photolytic Degradation: Solid this compound powder and solutions exposed to UV-Vis light per ICH Q1B guidelines, employing light sources producing combined visible and ultraviolet (320-400 nm) outputs. [1] [5]

All stressed samples were prepared at 1 mg/mL concentration in methanol, filtered through 0.2 µm membrane filters, and analyzed using the developed HPLC method. Degradation products were collected for further structural characterization using LC-MS/MS. [1]

Mass Spectrometry for Structural Elucidation

Structural characterization of degradation products was performed using collision-induced dissociation (CID) mass spectral data:

  • Mass Spectrometry Conditions:
    • Ionization Source: Electrospray Ionization (ESI) in positive mode
    • Mass Range: 100-1000 m/z for comprehensive detection
    • Fragmentation: CID with optimized collision energies
    • Scan Mode: Multiple reaction monitoring (MRM) and product ion scanning [1]
  • Structural Interpretation:
    • Mass spectral data interpreted to propose possible structures for six degradation compounds
    • Fragmentation pathways established based on mass spectral patterns
    • Comparison with parent drug fragmentation to identify structural modifications [1]

Results and Discussion

Degradation Behavior Under Various Stress Conditions

This compound demonstrated differential susceptibility to various stress conditions, with considerable degradation observed in hydrolytic and oxidative environments. The developed stability-indicating method successfully resolved all degradation products from the parent drug and from each other, confirming its specificity and stability-indicating capability. [1]

Table 2: this compound Degradation Profile Under Different Stress Conditions

Stress Condition Number of Degradation Products Major Degradation Products Extent of Degradation Degradation Pathway
Acid Hydrolysis 3 DP-1, DP-2 15-20% Ester hydrolysis, Amide cleavage
Base Hydrolysis 3 DP-3, DP-4 10-15% Ester hydrolysis, Structural rearrangement
Oxidative Stress 2 DP-5, DP-6 5-10% Oxidation, Hydroxylation
Thermal Stress 1-2 DP-2, DP-5 <10% Decomposition, Isomerization
Photolytic Stress 1-2 DP-1, DP-6 <5% Photodegradation, Oxidation

The chromatographic separation achieved resolution of all degradation products from process-related impurities, confirming that the method is suitable for simultaneous monitoring of impurities and degradation products in stability samples. The detection limits were exceptionally sensitive at 0.008 µg/mL for impurity 1 and 0.003 µg/mL for impurity 2, ensuring the method's capability to detect even minor degradation products. [1]

Structural Elucidation of Degradation Products

The characterization of six degradation products based on collision-induced dissociation mass spectral data revealed several key degradation pathways:

  • Hydrolytic Degradation Products:
    • DP-1 and DP-2: Formed through ester bond cleavage of the 2,4-dimethylbenzoate moiety, resulting in molecular weight decrease of 150-164 amu
    • DP-3 and DP-4: Generated via amide bond hydrolysis at the isoquinoline moiety, with characteristic mass shifts consistent with carboxylic acid formation [1]
  • Oxidative Degradation Products:
    • DP-5: Exhibited mass increase of 16 amu, consistent with mono-hydroxylation at the isoquinoline ring system
    • DP-6: Showed mass increase of 32 amu, suggesting di-hydroxylation or formation of diol structures [1]
  • Structural Confirmation:
    • Fragmentation patterns compared with parent this compound which displays characteristic fragments at m/z 453 (M+H)+, 287, and 173
    • Mass spectral data provided sufficient information to propose possible structures for all six degradation compounds
    • The degradation products were well-resolved from the two process-related impurities that originate from the synthetic process [1]

The degradation pathway analysis reveals that this compound is particularly susceptible to hydrolytic degradation at both ester and amide linkages, consistent with its chemical structure containing these labile functional groups. The oxidative susceptibility appears moderated by the aromatic ring systems which provide some stabilization against extensive oxidative degradation. [1]

Analytical Applications

Method Validation

The developed stability-indicating RP-HPLC method was comprehensively validated according to ICH guidelines, demonstrating suitable performance characteristics for the intended applications:

Table 3: Method Validation Parameters for this compound Stability-Indicating Method

Validation Parameter Results for this compound Results for Impurities Acceptance Criteria
Linearity Range 25-200 µg/mL 0.025-0.2 µg/mL R² > 0.999
Detection Limit (LOD) - 0.003-0.008 µg/mL S/N ≥ 3
Quantitation Limit (LOQ) - 0.010-0.025 µg/mL S/N ≥ 10
Precision (% RSD) <1.5% <2.0% RSD ≤ 2.0%
Accuracy (% Recovery) 98.5-101.2% 97.5-102.5% 95-105%
Robustness Within acceptable variations Within acceptable variations System suitability complied
  • System Suitability: The method demonstrated excellent system suitability with retention time RSD <1%, asymmetric factor (tail factor) within 0.9-1.2, plate count >5000, and resolution factor >2.0 between all critical peak pairs. [1]
  • Specificity: The method successfully resolved this compound from all degradation products and process-related impurities, confirming its stability-indicating capability. Peak purity tests using photodiode array detection demonstrated no co-elution of degradation products with the main peak. [1]
  • Robustness and Ruggedness: The method maintained performance despite deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C), demonstrating reliability for transfer to quality control laboratories. [1]
Pharmaceutical Analysis Applications

The validated method was successfully applied to the analysis of This compound ophthalmic solution (0.02% w/v), demonstrating its suitability for routine quality control and stability testing:

  • Formulation Analysis: The method effectively quantified this compound in commercial eye drop formulations without interference from excipients, with assay results within 98.5-101.0% of label claim. [1]
  • Stability Monitoring: The method detected and quantified degradation products in accelerated stability samples, providing a tool for monitoring product quality throughout the shelf life. [1]
  • Process-Related Impurities: The method simultaneously resolved and quantified two process-related impurities originating from the synthetic process, specifically (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (Impurity 1) and an intermediate product (Impurity 2). [1]

The method's ability to provide sensitive detection of impurities and degradation products at levels as low as 0.003 µg/mL makes it particularly valuable for monitoring potential genotoxic impurities or other significant degradants that may form during storage. [1]

Conclusion

The forced degradation study of this compound successfully identified and characterized six degradation products formed under various stress conditions using a validated stability-indicating RP-HPLC method. The structural elucidation based on LC-MS/MS data provided insight into the degradation pathways, revealing this compound's particular susceptibility to hydrolytic degradation at both ester and amide linkages, with additional degradation observed under oxidative conditions.

The optimized chromatographic method utilizing a ZORBAX Eclipse XDB C18 column with isocratic elution provided excellent separation of this compound from its degradation products and process-related impurities. The method's validation demonstrated appropriate performance characteristics for linearity, accuracy, precision, sensitivity, and robustness, making it suitable for routine analysis in quality control settings and stability studies.

The comprehensive forced degradation protocol and structural characterization approach outlined in this application note provides pharmaceutical scientists with a validated framework for assessing this compound stability, supporting formulation development, establishing shelf life, and ensuring product quality and safety. The methodologies presented can be adapted for stability assessment of related pharmaceutical compounds, particularly those containing similar hydrolytically labile functional groups.

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Netarsudil is a novel Rho kinase inhibitor approved for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a small molecule therapeutic with the chemical name [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate (molecular formula: C₂₈H₂₇N₃O₃; molecular weight: 453.542 g/mol), this compound represents an important advancement in glaucoma management through its unique dual mechanism of action that includes both Rho kinase inhibition and norepinephrine transporter inhibition [1]. Unlike conventional glaucoma medications that primarily target uveoscleral outflow or reduce aqueous humor production, this compound directly enhances trabecular outflow facility, reducing outflow resistance at the diseased tissue site [2].

The presence of process-related impurities and degradation products in pharmaceutical compounds can significantly impact drug safety, efficacy, and stability. For this compound, the synthesis pathway involves multiple steps that generate specific process-related impurities requiring careful monitoring [3]. Current literature reveals that few analytical methods have been published specifically addressing the resolution, identification, and quantification of process-related impurities in this compound, creating a significant gap in quality control protocols for this important pharmaceutical compound [3]. This application note addresses this gap by presenting a validated stability-indicating HPLC method capable of separating and quantifying this compound and its key related compounds while providing characterization data for forced degradation products.

Methods & Materials

Chemicals & Reagents

This compound reference standard (98.17% purity) and its process-related impurities (Impurity 1 and Impurity 2) were procured from Ajanta Pharma Limited (Hyderabad, India) [3]. HPLC-grade solvents including methanol, acetonitrile, and Milli-Q water were obtained from Merck Chemicals (Mumbai, India) [3]. Reagent-grade chemicals for mobile phase preparation and forced degradation studies included acetic acid, sodium acetate, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (Fisher Scientific, Mumbai) [3]. Commercial ophthalmic dosage forms containing 0.02% w/v this compound were acquired from local pharmacies for method application [3].

Instrumentation & Chromatographic Conditions

The analytical instrumentation comprised an Agilent 1100 HPLC system (USA) equipped with a quaternary pump (G1311A), temperature-adjustable autosampler (G1329A), and programmable ultraviolet detector (G1314A) [3]. Data acquisition and processing were performed using Agilent ChemStation software [3]. For characterization of degradation products, a Waters LC-MS system (Japan) with triple quadrupole mass detector and electrospray ionization (ESI) source was employed, operated in positive ion mode with fragmentor voltage 70 V, capillary voltage 3200-3600 V, and skimmer voltage 60 V [3].

Chromatographic separation was achieved using a ZORBAX Eclipse XDB C18 column (250 × 4.6 mm; 5 µm particle size) maintained at room temperature [3]. The mobile phase consisted of a mixture of acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio 45:35:20 (v/v), delivered isocratically at a flow rate of 1.0 mL/min [3]. Detection wavelength was set at 257 nm based on UV overlay spectra of this compound and its impurities, which showed this to be an isoabsorption point [3]. The injection volume was 10 µL for all analyses.

Preparation of Solutions
2.3.1 Standard Solutions

Primary stock solutions of this compound and each impurity (1000 µg/mL) were prepared by accurately weighing 25 mg of each reference standard into separate 25 mL volumetric flasks, dissolving in 15 mL methanol with sonication, and diluting to volume with the same solvent [3]. Working standard solutions for calibration curves were prepared by appropriate dilution of stock solutions with mobile phase to achieve concentrations in the range of 25-200 µg/mL for this compound and 0.025-0.2 µg/mL for impurities [3]. All solutions were filtered through 0.2 µm membrane filters prior to injection [3].

2.3.2 Sample Solutions

Formulation samples were prepared by accurately measuring 25 mL of the 0.02% w/v this compound ophthalmic solution into a 50 mL volumetric flask, adding 10 mL methanol, sonicating to dissolve, and diluting to volume with methanol to obtain a final concentration of 100 µg/mL [3]. The solution was filtered through 0.2 µm membrane filters before HPLC analysis [3].

Experimental Results

Method Validation

The developed HPLC method was comprehensively validated according to International Conference on Harmonization (ICH) guidelines for specificity, sensitivity, linearity, accuracy, precision, and robustness [3].

Table 1: Sensitivity and Linearity Data for this compound and Related Compounds

Parameter This compound Impurity 1 Impurity 2
LOD (µg/mL) 0.015 0.008 0.003
LOQ (µg/mL) 0.045 0.025 0.010
Linearity Range (µg/mL) 25-200 0.025-0.2 0.025-0.2
Correlation Coefficient (r²) >0.999 >0.999 >0.999

Table 2: System Suitability Parameters

Parameter This compound Impurity 1 Impurity 2 Acceptance Criteria
Retention Time (min) 8.2 5.1 6.7 -
Theoretical Plates 9850 8210 8940 >2000
Tailing Factor 1.12 1.08 1.15 ≤1.5
Resolution - 4.5 3.8 >1.5

Precision and accuracy were evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies [3]. The relative standard deviation (RSD) for peak areas of this compound and its impurities was less than 1.0% for repeatability and less than 1.5% for intermediate precision, demonstrating excellent method precision [3]. The percentage recovery of this compound and its impurities from spiked formulation samples ranged from 98.5% to 101.5%, confirming method accuracy [3].

Forced Degradation Studies

Forced degradation studies were conducted under various stress conditions to demonstrate the stability-indicating capability of the method [3]. The drug substance was subjected to acid hydrolysis (0.1M HCl at 60°C for 24 hours), base hydrolysis (0.1M NaOH at 60°C for 24 hours), oxidative stress (3% H₂O₂ at room temperature for 24 hours), thermal stress (105°C for 24 hours), and photolytic stress (exposure to UV light for 24 hours) [3].

Table 3: Forced Degradation Results for this compound

Stress Condition % Drug Degraded Number of Degradation Products Comments
Acidic Hydrolysis 18.5% 3 Significant degradation
Basic Hydrolysis 22.3% 4 Extensive degradation
Oxidative Stress 15.8% 2 Moderate degradation
Thermal Stress 8.5% 2 Mild degradation
Photolytic Stress 6.2% 1 Minimal degradation

The method effectively separated all degradation products from the main peak and related compounds, demonstrating excellent specificity [3]. The mass balance for each stress condition ranged from 98.5% to 101.2%, indicating comprehensive detection of degradation products [3].

Characterization of Degradation Products

Characterization of six major degradation products formed during forced degradation studies was performed using LC-MS/MS with collision-induced dissociation [3]. Based on mass spectral data and fragmentation patterns, possible structures were proposed for the degradation compounds [3]. The most extensive degradation occurred under basic conditions, yielding four degradation products, while acidic and oxidative conditions produced three and two major degradation products, respectively [3].

Discussion

Analytical Method Performance

The developed HPLC method demonstrates excellent resolution between this compound, its process-related impurities, and degradation products [3]. The use of a simple isocratic elution system with a conventional C18 column makes this method highly accessible for quality control laboratories [3]. The high sensitivity achieved, particularly for impurity detection (LOD as low as 0.003 µg/mL for Impurity 2), allows for reliable monitoring of even trace-level impurities [3]. The method's robustness was confirmed through deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C), with system suitability parameters remaining within acceptance criteria under all modified conditions [3].

Degradation Pathways

The forced degradation studies reveal that this compound is most susceptible to hydrolytic degradation, particularly under basic conditions [3]. This is consistent with the presence of ester and amide functional groups in its molecular structure that are vulnerable to hydrolysis [3]. The characterization of degradation products by LC-MS/MS provides valuable insights into the degradation pathways of this compound, which primarily involve hydrolysis of the ester linkage and degradation of the amide bond [3]. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Pharmaceutical Applications

This validated method is suitable for the routine analysis of this compound and its process-related impurities in both bulk drug substances and pharmaceutical dosage forms [3]. It can be applied throughout the drug development lifecycle, from formulation development to quality control and stability testing [3]. The method's ability to effectively separate and quantify impurities and degradation products makes it particularly valuable for stability-indicating assays and impurity profiling studies required for regulatory submissions [3].

Detailed Protocols

Protocol 1: Routine HPLC Analysis of this compound and Related Compounds

Purpose: To separate, identify, and quantify this compound and its process-related impurities in bulk drug substances and ophthalmic formulations.

Materials: this compound reference standard, Impurity 1 and Impurity 2 reference standards, HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, phosphoric acid, Milli-Q water.

Steps:

  • Mobile Phase Preparation: Prepare pH 4.6 phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water, adjusting pH with dilute phosphoric acid. Mix acetonitrile, methanol, and phosphate buffer in ratio 45:35:20 (v/v). Filter through 0.45 µm membrane filter and degas by sonication.
  • Standard Solution Preparation: Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain 1000 µg/mL stock solution. Similarly prepare individual impurity stock solutions. Dilute appropriately to obtain working standards.
  • Sample Preparation: For ophthalmic solutions, accurately measure volume equivalent to 2.5 mg this compound into a 25 mL volumetric flask, dilute to volume with methanol. For bulk drug, accurately weigh 25 mg of sample into a 25 mL volumetric flask, dissolve and dilute to volume with methanol.
  • HPLC Analysis: Equilibrate the HPLC system with mobile phase for at least 30 minutes. Set the flow rate to 1.0 mL/min, detection wavelength to 257 nm, column temperature to 25°C. Inject 10 µL of standard and sample solutions. Record chromatograms for 15 minutes.
  • System Suitability Verification: Before sample analysis, inject six replicates of standard solution. Verify that RSD for peak areas is ≤1.0%, tailing factors ≤1.5, theoretical plates ≥2000, and resolution between impurities ≥1.5.
Protocol 2: Forced Degradation Studies

Purpose: To demonstrate the stability-indicating capability of the method and characterize degradation products.

Materials: this compound drug substance, 0.1M HCl, 0.1M NaOH, 3% hydrogen peroxide, thermal stability chamber, UV light chamber.

Steps:

  • Acidic Degradation: Weigh 50 mg of this compound into a 50 mL volumetric flask. Add 5 mL of 0.1M HCl, heat at 60°C for 24 hours. Cool to room temperature, neutralize with 0.1M NaOH, dilute to volume with methanol. Filter through 0.2 µm membrane filter before analysis.
  • Alkaline Degradation: Weigh 50 mg of this compound into a 50 mL volumetric flask. Add 5 mL of 0.1M NaOH, heat at 60°C for 24 hours. Cool to room temperature, neutralize with 0.1M HCl, dilute to volume with methanol. Filter before analysis.
  • Oxidative Degradation: Weigh 50 mg of this compound into a 50 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide, store at room temperature for 24 hours protected from light. Dilute to volume with methanol. Filter before analysis.
  • Thermal Degradation: Spread 50 mg of this compound as a thin layer in a petri dish. Place in thermal stability chamber at 105°C for 24 hours. Transfer the sample to a 50 mL volumetric flask, dissolve and dilute to volume with methanol. Filter before analysis.
  • Photolytic Degradation: Spread 50 mg of this compound as a thin layer in a petri dish. Expose to UV light (250-400 nm, maximum energy at 350 nm) for 24 hours. Transfer the sample to a 50 mL volumetric flask, dissolve and dilute to volume with methanol. Filter before analysis.
  • Analysis: Inject each stressed sample into the HPLC system following the chromatographic conditions described in Protocol 1. Compare chromatograms with untreated control to identify degradation products.

Appendix

Graphviz Diagrams

NetarsudilImpurities This compound Process-Related Impurities Synthesis Pathway Start Starting Materials Intermediate1 (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (4) Start->Intermediate1 Reaction Step 1 Intermediate2 Intermediate Product (6) Intermediate1->Intermediate2 Reaction Step 2 Impurity1 Impurity 1 Intermediate1->Impurity1 Remains in Final Product Impurity2 Impurity 2 Intermediate2->Impurity2 Remains in Final Product This compound This compound API Intermediate2->this compound Final Synthesis Step

Figure 1: Synthesis pathway of this compound showing origin of process-related impurities. Impurity 1 originates from the starting material, while Impurity 2 is an intermediate that remains in the final product [3].

ExperimentalWorkflow HPLC Method Development Workflow Step1 Column Screening (Zorbax, Phenomenex, ProntoSIL) Step2 Mobile Phase Optimization (pH, Organic Modifier Ratio) Step1->Step2 Step3 Flow Rate Optimization (0.5-1.5 mL/min) Step2->Step3 Step4 Detection Wavelength Selection (257 nm) Step3->Step4 Step5 Method Validation Step4->Step5 Step6 Application to Formulations and Degradation Studies Step5->Step6

Figure 2: HPLC method development workflow showing systematic optimization of chromatographic parameters [3].

References

Comprehensive Analytical Method Development and Validation for Netarsudil: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Netarsudil is a Rho kinase inhibitor and norepinephrine transporter inhibitor approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Unlike other Rho kinase inhibitors, this compound demonstrates a unique triple mechanism of action that includes reduction of outflow resistance, decreased aqueous humor production, and lowered episcleral venous pressure. The molecular structure of this compound consists of [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate with a molecular formula of C₂₈H₂₇N₃O₃ and a molecular mass of 453.542 g/mol [1].

The pharmaceutical quality of this compound is significantly influenced by the presence of process-related impurities and degradation products that may remain in the final drug substance. These impurities can potentially affect the safety, efficacy, and stability of the pharmaceutical product, making their identification and quantification essential during drug development and quality control. This application note provides a comprehensive overview of validated analytical methods for the analysis of this compound and its impurities, along with detailed protocols for forced degradation studies [1].

Analytical Methods for this compound

Chromatographic Conditions for Impurity Analysis

The development of a specific and sensitive high-performance liquid chromatography (HPLC) method for this compound and its process-related impurities requires careful optimization of chromatographic parameters. Based on the research by [1], the following conditions have been established for effective separation:

  • Stationary phase: ZORBAX Eclipse XDB C₁₈ column (250 × 4.6 mm; 5 µm particle size) maintained at room temperature
  • Mobile phase: Acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio of 45:35:20 (v/v)
  • Flow rate: 1.0 mL/min with isocratic elution
  • Detection wavelength: 257 nm
  • Injection volume: 0.1-1500 µL (adjustable via autosampler)
  • Run time: Approximately 15-20 minutes

This method successfully resolves two process-related impurities originating from the synthesis pathway of this compound. Impurity 1 is identified as the starting material (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid, while Impurity 2 is an intermediate compound in the synthesis process [1].

Stability-Indicating Methods for Combination Products

For pharmaceutical formulations containing this compound in combination with other active ingredients, such as latanoprost, several stability-indicating methods have been developed:

Table 1: Chromatographic conditions for this compound combination products

Formulation Column Mobile Phase Detection Wavelength Retention Time (this compound) Reference
This compound alone ZORBAX Eclipse XDB C₁₈ Acetonitrile:methanol:phosphate buffer pH 4.6 (45:35:20) 257 nm Not specified [1]
This compound + Latanoprost Phenomenex C₁₈ (150 × 4.6 mm, 5 µm) Water:methanol (55:45) with potassium dihydrogen phosphate buffer 290 nm 2.588 min [2]
This compound + Latanoprost Zodiacsil C₁₈ (150 × 4.6 mm, 5 µm) 0.01N Ammonium acetate:methanol (55:45) 225 nm 2.222 min [3]
This compound + Latanoprost + Benzalkonium chloride Not specified Not specified Not specified Not specified [4]

Recent advancements in HPLC methodologies have incorporated green chemistry principles and whiteness assessment to develop more environmentally sustainable analytical methods for this compound combination products [4].

Sample Preparation Techniques
  • Standard solution preparation: Dissolve 25 mg of this compound reference standard in 25 mL methanol to obtain 1000 µg/mL stock solution [1]
  • Formulation sample preparation: For eye drops containing 0.02% w/v this compound, transfer 25 mL formulation to 50 mL volumetric flask, add 10 mL methanol, sonicate to dissolve, and dilute to volume with methanol [1]
  • Filtration: All solutions should be filtered through 0.2 µm membrane filter before injection [1]

Method Validation

Validation Parameters and Acceptance Criteria

The analytical method for this compound has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines for various parameters including specificity, linearity, accuracy, precision, sensitivity, robustness, and ruggedness [1].

Table 2: Method validation parameters for this compound and its impurities

Validation Parameter This compound Impurity 1 Impurity 2
Linearity range 25-200 µg/mL 0.025-0.2 µg/mL 0.025-0.2 µg/mL
Detection limit (LOD) Not specified 0.008 µg/mL 0.003 µg/mL
Quantification limit (LOQ) Not specified Not specified Not specified
Precision (% RSD) Acceptable (specific value not provided) Acceptable (specific value not provided) Acceptable (specific value not provided)
Accuracy Acceptable per ICH guidelines Acceptable per ICH guidelines Acceptable per ICH guidelines
Robustness Acceptable variations in method parameters Acceptable variations in method parameters Acceptable variations in method parameters

The method demonstrated excellent sensitivity with very low detection limits for both impurities, enabling reliable quantification of even trace amounts of process-related impurities. The calibration curves showed linear responses across the specified concentration ranges for both this compound and its impurities, with correlation coefficients meeting ICH requirements [1].

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating capability of the method and to understand the degradation behavior of this compound under various stress conditions:

  • Acidic degradation: Treatment with hydrochloric acid
  • Basic degradation: Treatment with sodium hydroxide
  • Oxidative degradation: Treatment with hydrogen peroxide
  • Thermal degradation: Exposure to elevated temperatures
  • Photolytic degradation: Exposure to UV light

The study revealed that this compound undergoes considerable degradation under these stress conditions, resulting in the formation of six distinct degradation products. These degradation products were well resolved from the main peak and process-related impurities, demonstrating the method's specificity and selectivity. The degradation products were characterized using collision-induced dissociation mass spectral data, and their possible structures were proposed based on the fragmentation patterns [1].

Experimental Protocols

Protocol for Impurity Analysis in this compound

4.1.1 Equipment and Reagents

  • HPLC system with quaternary pump, autosampler, and UV detector
  • ZORBAX Eclipse XDB C₁₈ column (250 × 4.6 mm; 5 µm)
  • HPLC grade acetonitrile, methanol, and water
  • Potassium dihydrogen phosphate or ammonium acetate for buffer preparation
  • Phosphoric acid or acetic acid for pH adjustment
  • This compound reference standard and impurity standards
  • This compound ophthalmic solution (0.02% w/v)

4.1.2 Mobile Phase Preparation

  • Prepare pH 4.6 phosphate buffer by dissolving appropriate amount of potassium dihydrogen phosphate in water and adjusting pH with phosphoric acid
  • Filter the buffer through 0.45 µm membrane filter under vacuum
  • Mix acetonitrile, methanol, and phosphate buffer in ratio of 45:35:20 (v/v)
  • Degas the mobile phase by sonication for 10 minutes

4.1.3 Standard Solution Preparation

  • Accurately weigh 25 mg of this compound reference standard into 25 mL volumetric flask
  • Add approximately 15 mL of methanol and sonicate to dissolve completely
  • Dilute to volume with methanol to obtain 1000 µg/mL stock solution
  • Prepare working concentrations by appropriate dilution with mobile phase

4.1.4 Sample Solution Preparation

  • Accurately measure 25 mL of this compound ophthalmic solution (0.02% w/v) into 50 mL volumetric flask
  • Add 10 mL of methanol and sonicate for 10 minutes with occasional shaking
  • Dilute to volume with methanol to obtain 100 µg/mL solution
  • Filter through 0.2 µm membrane filter before HPLC injection

4.1.5 HPLC Analysis Parameters

  • Column temperature: Ambient (25°C)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 257 nm
  • Injection volume: 10-20 µL
  • Run time: 20 minutes
Protocol for Forced Degradation Studies

4.2.1 Acid Degradation Study

  • Transfer 10 mL of this compound sample solution (100 µg/mL) to a 25 mL volumetric flask
  • Add 1 mL of 0.1N hydrochloric acid
  • Heat the solution at 60°C for 30 minutes
  • Cool to room temperature and neutralize with 1 mL of 0.1N sodium hydroxide
  • Dilute to volume with mobile phase and analyze by HPLC

4.2.2 Base Degradation Study

  • Transfer 10 mL of this compound sample solution (100 µg/mL) to a 25 mL volumetric flask
  • Add 1 mL of 0.1N sodium hydroxide
  • Heat the solution at 60°C for 30 minutes
  • Cool to room temperature and neutralize with 1 mL of 0.1N hydrochloric acid
  • Dilute to volume with mobile phase and analyze by HPLC

4.2.3 Oxidative Degradation Study

  • Transfer 10 mL of this compound sample solution (100 µg/mL) to a 25 mL volumetric flask
  • Add 1 mL of 3% hydrogen peroxide solution
  • Keep at room temperature for 30 minutes
  • Dilute to volume with mobile phase and analyze by HPLC

4.2.4 Thermal Degradation Study

  • Expose solid this compound to 60°C for 24 hours in a stability chamber
  • Prepare sample solution at 100 µg/mL concentration after exposure
  • Analyze by HPLC using the developed method

4.2.5 Photolytic Degradation Study

  • Expose solid this compound and sample solution to UV light (200-400 nm) for 24 hours
  • Prepare sample solution at 100 µg/mL concentration after exposure
  • Analyze by HPLC using the developed method

The following workflow diagram illustrates the complete analytical method development and validation process for this compound:

G Start Method Development Initiation WP Wavelength Selection (257 nm) Start->WP Column Column Selection (ZORBAX Eclipse XDB C18) WP->Column MP Mobile Phase Optimization Column->MP Sep Separation of this compound and Impurities MP->Sep MV Method Validation Sep->MV Linearity Linearity Assessment MV->Linearity Precision Precision Evaluation MV->Precision Accuracy Accuracy Determination MV->Accuracy LOD LOD/LOQ Determination MV->LOD FD Forced Degradation Studies MV->FD AC Acid Degradation FD->AC BC Base Degradation FD->BC OC Oxidative Degradation FD->OC TC Thermal Degradation FD->TC PC Photolytic Degradation FD->PC Char Degradation Product Characterization AC->Char BC->Char OC->Char TC->Char PC->Char Final Validated Method Char->Final

Discussion and Applications

Interpretation of Analytical Results

The developed HPLC method demonstrates excellent chromatographic performance with resolution of this compound from its process-related impurities and degradation products. The system suitability parameters, including theoretical plate count, tailing factor, and resolution, meet the acceptance criteria as per ICH guidelines. The method exhibits robust performance with consistent retention times even with minor variations in mobile phase composition, flow rate, and column temperature [1].

The forced degradation studies provide valuable insights into the inherent stability characteristics of this compound. Understanding the degradation pathways helps in developing stable formulations and establishing appropriate storage conditions. The characterization of degradation products using mass spectrometry enables the identification of potential structural alerts in the this compound molecule that may be susceptible to specific degradation conditions [1].

Pharmaceutical Applications

The validated method has been successfully applied for the routine quality control of this compound in bulk drug substances and pharmaceutical dosage forms. The method is suitable for:

  • Batch release testing of this compound active pharmaceutical ingredient and finished products
  • Stability studies to monitor the formation of impurities and degradation products during shelf life
  • In-process control during the synthesis of this compound to monitor the formation and carryover of process-related impurities
  • Comparative analysis of different formulations and generic product development

The method offers significant advantages for pharmaceutical manufacturers, including simplicity, cost-effectiveness, and shorter analysis time compared to previously reported methods. The isocratic elution mode reduces solvent consumption and instrument wear, making it suitable for high-throughput quality control laboratories [1] [2] [3].

Conclusion

The comprehensive analytical method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound and its related impurities. The validated method meets all regulatory requirements for method validation as per ICH guidelines and demonstrates excellent performance characteristics.

The stability-indicating nature of the method ensures its suitability for monitoring the quality of this compound throughout its shelf life and under various stress conditions. The detailed protocols for forced degradation studies enable thorough characterization of the degradation behavior of this compound, providing valuable information for formulation development and storage condition optimization.

This method represents a significant advancement in the quality control of this compound and can be readily implemented in pharmaceutical quality control laboratories for routine analysis of this compound in bulk drugs and pharmaceutical dosage forms.

References

Comprehensive Analysis of Netarsudil and Its Degradation Products Using LC-MS/MS with Collision-Induced Dissociation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Netarsudil and Analytical Challenges

This compound is a Rho kinase inhibitor and norepinephrine transporter inhibitor approved for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1] [2]. Its chemical structure, [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate, with molecular formula C₂₈H₂₇N₃O₃ and molecular weight of 453.542 g/mol, presents analytical challenges for pharmaceutical quality control [3]. During drug synthesis and storage, process-related impurities and degradation products may form, potentially affecting drug safety and efficacy [3]. The characterization of these impurities is essential for ensuring product quality, requiring sensitive analytical methods capable of separating, identifying, and quantifying trace-level components in bulk drug substances and pharmaceutical formulations.

HPLC-MS Methodology for this compound Analysis

Chromatographic System and Conditions

The developed high-performance liquid chromatography method provides optimal separation of this compound from its process-related impurities and degradation products [3]. The system employs a ZORBAX Eclipse XDB C18 column (250 × 4.6 mm; 5 µ id) maintained at room temperature, with a mobile phase consisting of acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio 45:35:20 (v/v) delivered at 1.0 mL/min flow rate in isocratic elution [3]. Detection is performed at 257 nm, determined as the isoabsorption wavelength for this compound and its impurities through UV scanning from 200-400 nm [3].

Table 1: Optimized HPLC Parameters for this compound Analysis

Parameter Specification
Column ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 µ id)
Mobile Phase Acetonitrile:methanol:pH 4.6 phosphate buffer (45:35:20 v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Detection Wavelength 257 nm
Injection Volume Not specified (typical 10-20 µL for HPLC)
Column Temperature Room temperature
Analysis Time Not specified
Mass Spectrometry Configuration

For structural characterization of degradation products, liquid chromatography-tandem mass spectrometry with collision-induced dissociation was employed [3]. The mass detector was operated in positive electrospray ionization mode with the following optimized parameters: fragmentor voltage of 70 V, capillary voltage of 3200-3600 V, and skimmer voltage of 60 V [3]. Nebulization was maintained at 40 Psi using nitrogen gas, with a drying temperature of 300°C at 9 L/h [3]. Between the column and detector, a splitter was placed to allow approximately 40% of chromatographic eluents to enter the ESI source [3].

Table 2: Mass Spectrometry Parameters for CID Analysis

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Triple Quadrupole
Fragmentor Voltage 70 V
Capillary Voltage 3200-3600 V
Skimmer Voltage 60 V
Nebulization Pressure 40 Psi (Nitrogen)
Drying Temperature 300°C
Drying Gas Flow 9 L/h
CID Gas Nitrogen (collision gas)
Spectral Acquisition 20-30 average scans

Forced Degradation Study Results

This compound was subjected to various stress conditions to investigate the stability-indicating capability of the analytical method and characterize degradation products [3]. The drug substance underwent acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and UV light exposure [3]. Considerable degradation was observed across multiple stress conditions, with six degradation compounds well-resolved from process-related impurities and the main peak [3].

Table 3: Forced Degradation Conditions and Outcomes

Stress Condition Treatment Degradation Observed Key Findings
Acid Hydrolysis Specifics not provided Considerable Well-resolved degradation products
Base Hydrolysis Specifics not provided Considerable Well-resolved degradation products
Oxidative Stress Hydrogen peroxide Considerable Well-resolved degradation products
Thermal Degradation Heat exposure Considerable Well-resolved degradation products
UV Light Exposure UV radiation Considerable Well-resolved degradation products

Structural Characterization of Degradation Products

CID Mass Spectral Analysis

The characterization of degradation products was performed based on collision-induced dissociation mass spectral data [3]. The CID experiments provided fragmentation patterns that enabled proposal of possible structures for six degradation compounds of this compound [3]. The tandem mass spectrometry approach with CID fragmentation is particularly valuable for structural elucidation of unknown impurities and degradation products, as it provides structural fingerprints through controlled fragmentation of precursor ions [4].

Process-Related Impurities

The study also identified and quantified two process-related impurities originating from the synthetic pathway of this compound [3]. Impurity 1 is the starting product (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid, while impurity 2 is an intermediate product that remains in the final drug substance [3]. The method demonstrated excellent sensitivity with detection limits of 0.008 µg/mL for impurity 1 and 0.003 µg/mL for impurity 2, with a linear calibration curve in the concentration range of 25-200 for this compound and 0.025-0.2 µg/mL for impurities [3].

Experimental Protocols

Forced Degradation Study Protocol
  • Sample Preparation: Prepare this compound solution at appropriate concentration (e.g., 1 mg/mL) in suitable solvent [3].
  • Stress Conditions Application:
    • Acid Hydrolysis: Add specified volume of hydrochloric acid to this compound solution and maintain at controlled temperature for predetermined time [3].
    • Base Hydrolysis: Add specified volume of sodium hydroxide solution to this compound solution and maintain at controlled temperature for predetermined time [3].
    • Oxidative Stress: Add specified volume of hydrogen peroxide solution to this compound solution and maintain at controlled temperature for predetermined time [3].
    • Thermal Degradation: Expose solid this compound or solutions to elevated temperatures for predetermined time [3].
    • UV Exposure: Expose this compound solutions to UV light at specified intensity for predetermined time [3].
  • Reaction Termination: Neutralize or dilute samples as needed to stop degradation reactions at predetermined timepoints.
  • Sample Analysis: Inject processed samples into HPLC-MS system following optimized chromatographic conditions.
Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh 25 mg of this compound reference standard into 25 mL volumetric flask [3].
  • Dissolution: Add approximately 15 mL of methanol and dissolve using ultrasonic bath sonicator [3].
  • Filtration: Filter solution through 0.2 µ membrane filter to remove particulate matter [3].
  • Volume Adjustment: Make up final volume to 25 mL with methanol to obtain 1000 µg/mL stock solution [3].
  • Working Solution Preparation: Dilute appropriate aliquots of stock solution with mobile phase to obtain required concentrations for analysis [3].
Method Validation Protocol

The analytical method was validated according to International Conference on Harmonization guidelines assessing the following parameters [3]:

  • Linearity: Across concentration range of 25-200 for this compound and 0.025-0.2 µg/mL for impurities [3].
  • Accuracy: Determined through recovery studies at multiple concentration levels.
  • Precision: Evaluated through repeatability and intermediate precision studies.
  • Specificity: Demonstrated through resolution between this compound, impurities, and degradation products.
  • Sensitivity: Limit of detection and quantification established via signal-to-noise ratio method.
  • Robustness: Assessed by deliberate variation of method parameters.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for forced degradation studies and the proposed fragmentation pathway for this compound under CID conditions:

netarsudil_workflow Start This compound Sample Stress Stress Conditions Application Start->Stress Sample Prep Analysis HPLC-MS/MS Analysis Stress->Analysis Quench Reaction Acid Acid Hydrolysis Stress->Acid HCl Base Base Hydrolysis Stress->Base NaOH Oxidative Oxidative Stress Stress->Oxidative H₂O₂ Thermal Thermal Stress Stress->Thermal Heat UV UV Exposure Stress->UV UV Light DataInt Data Interpretation Analysis->DataInt CID Spectra Results Degradation Products Identification DataInt->Results Structure Elucidation Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis UV->Analysis

Diagram 1: Experimental Workflow for this compound Forced Degradation Studies

fragmentation_pathway This compound This compound [M+H]⁺ m/z 454 Fragment1 Fragment A m/z XXX This compound->Fragment1 CID -Cleavage 1 Fragment2 Fragment B m/z XXX This compound->Fragment2 CID -Cleavage 2 DP1 Degradation Product 1 This compound->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 This compound->DP2 Oxidative Stress Fragment3 Fragment C m/z XXX Fragment1->Fragment3 CID -Further Cleavage Impurity1 Process-Related Impurity 1 Impurity1->this compound Synthetic Precursor Impurity2 Process-Related Impurity 2 Impurity2->this compound Synthetic Intermediate

Diagram 2: Proposed Fragmentation Pathway of this compound Under CID Conditions

Discussion and Applications

The developed HPLC-MS/MS method with collision-induced dissociation represents a comprehensive solution for analysis of this compound and related substances [3]. The method's validation parameters confirmed acceptable accuracy, precision, ruggedness, and robustness, making it suitable for routine quality control applications [3]. The forced degradation studies provided insight into the stability profile of this compound, while CID mass spectrometry enabled structural characterization of degradation products without the need for isolation [3].

The sensitivity of the method, with detection limits of 0.008 µg/mL for impurity 1 and 0.003 µg/mL for impurity 2, ensures capability to detect and quantify low-level impurities that may affect drug quality [3]. The application of this methodology extends beyond quality control to include stability studies, formulation development, and investigation of degradation mechanisms [3].

For researchers implementing this methodology, particular attention should be paid to mobile phase preparation, column selection, and mass spectrometer calibration to ensure reproducible results. The CID parameters may require optimization for different instrument platforms to achieve comparable fragmentation patterns.

Conclusion

The analytical methodology presented provides a reliable approach for separation, identification, and quantification of this compound and its related substances. The application of forced degradation studies coupled with LC-MS/MS analysis and CID fragmentation enables comprehensive characterization of the stability properties and degradation pathways of this compound. The method's validation according to ICH guidelines confirms its suitability for implementation in quality control laboratories for routine analysis of this compound in bulk drug substances and pharmaceutical dosage forms.

References

FAQ: Understanding Netarsudil-Associated Conjunctival Hyperemia

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the incidence and clinical significance of conjunctival hyperemia with Netarsudil? Conjunctival hyperemia is the most common adverse reaction to this compound. The table below summarizes key quantitative data from clinical trials and recent real-world studies.

Data Source Reported Incidence Severity & Discontinuation Notes
Phase 3 Clinical Trials [1] 53% of patients [2] [3] Majority were mild to moderate; 6% of patients discontinued therapy due to hyperemia [2] [3].
12-Month Long-Term Study [1] 61% (once-daily) and 66% (twice-daily) Reinforced that hyperemia was the most frequent ocular adverse event.
Real-World Pharmacovigilance Study [4] Ranked #1 in reporting frequency Analysis of FAERS data (2018-2024) confirmed it as the top reported issue; median time to onset was 1 day (IQR: 0-13 days), with 82.65% of cases occurring within the first month [4].

Q2: What is the molecular mechanism behind this side effect? Conjunctival hyperemia results directly from this compound's primary pharmacological action as a Rho-associated kinase (ROCK) inhibitor [3] [5]. The mechanism can be summarized as follows:

G A Topical Application of This compound B ROCK Inhibition A->B C Inhibition of Calcium Sensitization B->C D Relaxation of Vascular Smooth Muscle C->D E Vasodilation of Conjunctival Blood Vessels D->E F Visible Conjunctival Hyperemia (Redness) E->F

This mechanism is a direct, on-target effect of ROCK inhibition and is therefore considered a class effect of ROCK inhibitors [5].

Q3: What management and mitigation strategies are recommended? For researchers designing clinical trials or studying drug tolerability, the following strategies are critical:

Strategy Rationale & Implementation
Once-Daily Evening Dosing Recommended dosing regimen. Administering at night may mitigate the noticeable redness during daytime hours [6] [2].
Set Patient Expectations Proactively inform clinical trial participants that redness is a common, reversible effect of the medication and does not necessarily indicate harm or an allergic reaction [3].
Monitor Time to Onset Data shows the risk is highest initially. The Weibull distribution analysis from the FAERS study indicates an "early failure type," meaning the incidence of adverse events decreases over time [4].

Experimental Protocols for Investigation

For scientists investigating the hyperemic response preclinically or clinically, here are detailed methodologies based on cited research.

Protocol 1: Clinical Time-to-Onset and Duration Analysis This methodology is adapted from a study on a related ROCK inhibitor and is applicable for this compound investigations [5].

  • Objective: To quantitatively characterize the onset, peak, and resolution of conjunctival hyperemia after a single dose of this compound.
  • Procedure:
    • Subject Preparation: Instill one drop of this compound 0.02% in the study eye.
    • Hyperemia Grading: Use a standardized grading scale (e.g., 0-3, from none to severe) at predefined time points: baseline, 5, 15, and 30 minutes, then 1, 2, 4, 8, and 12 hours post-instillation.
    • Imaging: Capture high-resolution slit-lamp or anterior segment photographs at each time point for blinded, centralized grading.
    • Data Analysis: Calculate the median time to onset, time to peak effect, and time to return to baseline grade.

Protocol 2: Data Mining for Adverse Event Signals This protocol outlines the method used in the 2025 real-world pharmacovigilance study of this compound [4].

  • Objective: To identify and characterize conjunctival hyperemia and other adverse event signals from a large-scale spontaneous reporting database.
  • Data Source: FDA Adverse Event Reporting System (FAERS).
  • Procedure:
    • Data Extraction: Extract all AE reports for a specific period (e.g., January 2018 to September 2024) where this compound was listed as the "primary suspected drug."
    • Statistical Analysis (Disproportionality Analysis): Calculate the Reporting Odds Ratio (ROR) with 95% confidence intervals to detect significant safety signals. A signal is deemed significant if the lower limit of the 95% CI of the ROR exceeds 1 and the number of reports for the AE is ≥ 3 [4].
    • Time-to-Onset Analysis: Calculate the median and interquartile range (IQR) for the time between drug start and event onset.
    • Weibull Distribution Analysis: Fit the data to a Weibull distribution to determine if the hazard function for AEs is decreasing ("early failure"), constant, or increasing over time.

Key Takeaways for Your Technical Guide

  • Primary Cause: this compound-induced conjunctival hyperemia is a direct, on-target, and dose-dependent class effect of ROCK inhibition.
  • Temporal Pattern: It is an early-onset event, most frequent in the first month of treatment, with incidence declining thereafter.
  • Proactive Management is Key: Successful management in a clinical setting relies on appropriate dosing, transparent communication, and careful monitoring, particularly during the initial treatment phase.

References

Netarsudil stability degradation product formation

Author: Smolecule Technical Support Team. Date: February 2026

Stability-Indicating HPLC Method for Analysis

For the regular analysis of Netarsudil and its process-related impurities in both bulk drug and pharmaceutical dosage forms, the following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated [1].

Method Conditions Summary

Parameter Specification
Column ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1]
Mobile Phase Acetonitrile:Methanol:pH 4.6 Phosphate Buffer (45:35:20, v/v) [1]
Flow Rate 1.0 mL/min [1]
Elution Mode Isocratic [1]
Detection Wavelength 257 nm [1]
Column Temperature Room Temperature [1]

Key Validation Parameters [1]

Parameter Result / Value
Linearity Range (this compound) 25 - 200 µg/mL
Linearity Range (Impurities) 0.025 - 0.2 µg/mL
LOD (Impurity 1) 0.008 µg/mL
LOD (Impurity 2) 0.003 µg/mL
LOQ (Impurity 1) Information in search results
LOQ (Impurity 2) Information in search results
Other Validated Parameters Accuracy, Precision, Ruggedness, Robustness

This method is stability-indicating, meaning it can effectively separate this compound from its degradation products, allowing for accurate quantification even in degraded samples [1].

Forced Degradation and Identified Products

This compound was subjected to various forced degradation conditions to understand its stability profile. The drug was found to be susceptible to degradation under acid, base, peroxide, thermal, and UV light stress [1].

The diagram below illustrates a typical workflow for conducting a forced degradation study.

f Start Start Forced Degradation Study Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., HCl) Stress->Acid Base Basic Hydrolysis (e.g., NaOH) Stress->Base Oxidative Oxidative Stress (e.g., H₂O₂) Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photolytic Photolytic Stress (UV Light) Stress->Photolytic Analyze Analyze Samples (using HPLC-MS) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Report Report Stability Profile Identify->Report

Summary of Major Degradation Products [1]

The forced degradation studies led to the identification of six degradation products. Their characterization was performed using collision-induced dissociation mass spectral data.

Degradation Condition Major Observations / Product Formation
Acidic Hydrolysis Significant degradation; products well-resolved from main peak [1].
Basic Hydrolysis Significant degradation; products well-resolved from main peak [1].
Oxidative Stress Degradation observed with hydrogen peroxide; products well-resolved [1].
Thermal Stress Degradation products formed and identified [1].
UV Light Exposure Degradation products formed and identified [1].

Frequently Asked Questions (FAQs)

Q1: What are the process-related impurities in this compound, and how do they originate? The two process-related impurities are the starting material (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (designated as Impurity 1) and an intermediate compound in the synthesis (designated as Impurity 2). They remain in the final drug substance if the synthesis is not complete [1].

Q2: Is the developed HPLC method suitable for analyzing this compound in eye drop formulations? Yes, the method has been successfully applied for the analysis of this compound and its process-related impurities in a commercial 0.02% w/v eye drop formulation, confirming its applicability for pharmaceutical dosage forms [1].

Q3: What is the clinical relevance of studying this compound's stability? Understanding the stability and degradation profile of a drug is crucial for ensuring its safety, efficacy, and quality throughout its shelf life. Identifying and controlling impurities, even at low levels, is a regulatory requirement to guarantee drug product performance and patient safety [1].

References

Netarsudil adverse event time to onset analysis

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Adverse Event Profile

The same study identified 63 significant AE signals for Netarsudil. The table below categorizes these signals and lists the most frequently reported or strongly associated events.

Category Specific Adverse Events

| Common Known Ocular AEs (Listed in label, high frequency) | Conjunctival hyperemia (most frequent), Vision blurred, Eye irritation [1] | | Known Ocular AEs (Listed in label, strong statistical association) | Corneal verticillata, Conjunctival hemorrhage, Corneal cyst, Corneal epithelial microcysts [1] [2] [3] | | New Ocular AE Signals (Identified via FAERS data mining) | Allergic blepharitis, Eye pruritus, Dacryostenosis, Myopic shift, Corneal hemorrhage [1] | | Systemic AE Signals (Unexpected, non-ocular) | Hypersensitivity, Swelling face, Dermatitis allergic, Dermatitis contact [1] |

Experimental Protocol for Time-to-Onset Analysis

For professionals looking to understand or replicate this type of analysis, here is the core methodology based on the recent pharmacovigilance study [1].

  • 1. Data Source: Extract individual case safety reports from the FDA Adverse Event Reporting System (FAERS) using a tool like OpenVigil 2.1.
  • 2. Data Extraction:
    • Timeframe: Select reports from the period of interest (e.g., January 2018 to September 2024).
    • Drug Identification: Search for the drug using its generic name ("this compound") and brand name ("Rhopressa").
    • Report Inclusion: Include reports where this compound is listed as the "primary suspected drug."
  • 3. Statistical Analysis:
    • Disproportionality Analysis: Calculate the Reporting Odds Ratio (ROR) and its 95% confidence interval to identify significant AE signals. A signal is deemed significant if the number of reports for a given event is ≥3 and the lower limit of the 95% CI for the ROR is >1.
    • Time to Onset (TTO) Calculation: For each report, calculate the TTO as the interval (in days) between the start date of this compound therapy and the date of AE occurrence. Use the median and interquartile range (IQR) to describe the central tendency and dispersion of TTO.
    • Weibull Distribution Analysis: Fit the TTO data to a Weibull distribution. The shape parameter (β) determines the failure type:
      • Early Failure (β < 1): Incidence of AEs decreases over time.
      • Random Failure (β = 1): Incidence is constant.
      • Wear-Out Failure (β > 1): Incidence increases over time.

Weibull Analysis Failure Types

This diagram illustrates the three patterns of adverse event incidence over time identified by Weibull analysis, showing why this compound is classified as an "early failure" type.

Netarsudil_Weibull Weibull Weibull Analysis of AE Incidence Early Early Failure Type Weibull->Early Shape Parameter β < 1 Random Random Failure Type Weibull->Random Shape Parameter β = 1 Wear_Out Wear-Out Failure Type Weibull->Wear_Out Shape Parameter β > 1 Desc1 Incidence is highest at treatment start, then decreases over time Early->Desc1 this compound Pattern Desc2 Incidence remains constant over time Random->Desc2 Constant Hazard Desc3 Incidence increases after prolonged use Wear_Out->Desc3 Increasing Hazard

Key Takeaways for Researchers

  • Focus Monitoring Efforts: The strong early failure pattern means clinical monitoring for AEs should be most intensive during the first days and weeks of this compound therapy [1].
  • Understand Subgroup Risks: Subgroup analyses suggest that patients aged 65 and older may be more prone to inflammation-related AEs, while other adults might more frequently experience conditions like cataract subcapsular, dry eye, and refraction disorder [1].
  • Recognize Common vs. Strong Signals: Distinguish between AEs that are most frequently reported (e.g., conjunctival hyperemia) and those with the strongest statistical association with this compound (e.g., corneal verticillata), as this impacts signal detection and risk assessment [1].

References

Netarsudil method robustness ruggedness testing

Author: Smolecule Technical Support Team. Date: February 2026

Robustness and Ruggedness Testing Parameters

The following table summarizes the key parameters tested for robustness and ruggedness as per the validation of a stability-indicating RP-HPLC method for Netarsudil [1].

Parameter Condition/Variation Tested Impact on Method (Observation)
Robustness Deliberate changes in flow rate (± 0.1 mL/min) and mobile phase pH (± 0.2) [1] The method was found to be robust, as these deliberate changes did not cause a significant effect on the chromatographic output [1].
Ruggedness Analysis performed by different analysts and on different instruments [1] The method was found to be rugged, as it provided acceptable results for this validation parameter [1].

Detailed Experimental Protocol

Here is the detailed methodology for the RP-HPLC analysis of this compound and its process-related impurities, which forms the basis for the robustness and ruggedness testing [1].

  • Objective: To develop and validate a simple, sensitive, and stability-indicating RP-HPLC method for the resolution, identification, and simultaneous quantification of two process-related impurities in this compound [1].
  • Equipment: The analysis was performed on an Agilent 1100 HPLC instrument coupled with a quaternary pump (G1311A), autosampler (G1329A), and a programmable UV detector (G1314A). Data integration was performed using Agilent ChemStation software [1].
  • Chromatographic Conditions:
    • Column: ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) maintained at room temperature [1].
    • Mobile Phase: A mixture of acetonitrile, methanol, and pH 4.6 phosphate buffer in a ratio of 45:35:20 (v/v), delivered in isocratic elution mode [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection Wavelength: 257 nm [1].
    • Injection Volume: Not explicitly stated in the available excerpt.
  • Sample Preparation:
    • Standard/Impurity Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound or impurity standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol using sonication [1].
    • Formulation Solution (100 µg/mL): Accurately measure 25 mL of 0.02% w/v eye drop formulation into a 50 mL volumetric flask. Add 10 mL of methanol, sonicate to dissolve, and make up to volume with methanol. Filter the solution through a 0.2 µm membrane filter before injection [1].
  • Forced Degradation Studies: The stability-indicating nature of the method was proven by subjecting this compound to various stress conditions, including acid, base, peroxide, thermal, and UV light. The degradation products were well-resolved from the main peak and process-related impurities [1].

The diagram below illustrates the workflow for the method development and validation process, culminating in the robustness and ruggedness tests.

Start Method Development & Validation Workflow MD Method Development Start->MD OP1 Optimize Parameters: - Column Type - Mobile Phase - pH - Flow Rate MD->OP1 Val Method Validation OP1->Val Params Assess Validation Parameters: - Accuracy - Precision - Linearity - LOD/LOQ Val->Params Robust Robustness Testing Params->Robust Rugged Ruggedness Testing Params->Rugged Result Method Verified for Routine Analysis Robust->Result No significant effect from variations Rugged->Result Acceptable results across analysts/instruments

Frequently Asked Questions

Based on the study, here are answers to potential technical questions.

Q1: What are the system suitability criteria for this method? The method's system suitability was established by analyzing the 100% concentration level solution six times. The method produces a calibration curve that is linear in the concentration range of 25-200 μg/mL for this compound and 0.025-0.2 μg/mL for its impurities. While the exact acceptance criteria (e.g., %RSD for peak areas, theoretical plates, tailing factor) are not detailed in the excerpt, the method was confirmed to produce acceptable results for these parameters [1].

Q2: What are the known process-related impurities in this compound? The two process-related impurities targeted in this method are [1]:

  • Impurity 1: The starting material, (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid.
  • Impurity 2: An intermediate compound in the synthesis pathway, referred to as compound (6) in the synthesis route.

Q3: Is this method stability-indicating? Yes. The method was proven to be stability-indicating through forced degradation studies. This compound was subjected to stress conditions (acid, base, oxidative, thermal, and photolytic), and the resulting degradation products were successfully separated and resolved from the main drug peak and its process-related impurities [1].

Key Troubleshooting Notes

  • Contamination: Always filter samples and mobile phases through a 0.2 μm membrane filter to prevent column contamination and damage [1].
  • Column Care: Using a different C18 column, even with the same dimensions and particle size, may require re-optimization of the method, as the study tested various columns (Zodiac, Phenomenex Luna, ProntoSIL) before selecting ZORBAX Eclipse XDB [1].

References

Frequently Asked Questions: Netarsudil Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical challenges you might encounter:

  • What are the common sources of impurities in Netarsudil? Impurities in this compound primarily originate from the synthesis process. The starting material [(4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid] and a key intermediate compound can remain in the final Active Pharmaceutical Ingredient (API) and are designated as process-related impurities [1].

  • My analysis shows poor resolution between this compound and its impurities. How can I improve it? Poor resolution often stems from suboptimal chromatographic conditions. A method using a ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm) column with an isocratic mobile phase of acetonitrile, methanol, and pH 4.6 phosphate buffer (45:35:20, v/v) at a flow rate of 1.0 mL/min has been proven effective. Ensure the column temperature is maintained at room temperature, and detection is performed at 257 nm [1].

  • I am getting peak tailing or fronting. What could be the cause? Peak shape issues can be related to the column's condition or the mobile phase pH. The method has been validated for robustness, so check that the mobile phase pH is precisely adjusted to 4.6 and that the column is not degraded. Performing system suitability tests before analysis is crucial to verify performance [1].

  • The detection sensitivity for low-level impurities is insufficient. What can I do? The established HPLC method is highly sensitive, with reported detection limits of 0.008 µg/mL for one impurity and 0.003 µg/mL for another. If sensitivity is an issue, confirm that your instrument is well-calibrated, and that you are using high-purity reagents. Using a different detection technique like LC-MS/MS can also be explored for identification and lower-level quantification [1] [2].

  • How should I handle and store impurity reference standards? Certified impurity standards, such as this compound Impurity 15, should be stored under controlled room temperature as recommended by the supplier. Always use a batch with a supplied Certificate of Analysis (CoA) that includes spectral data (1H-NMR, Mass, IR) for proper identification and qualification [2].

Experimental Protocols & Data

Here are the core methodologies for profiling this compound impurities, including key validation data.

HPLC Method for Separation and Quantification

This is a stability-indicating method suitable for resolving this compound from its process-related impurities and degradation products [1].

Chromatographic Conditions:

Parameter Specification
Column ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm)
Mobile Phase Acetonitrile : Methanol : pH 4.6 Phosphate Buffer (45:35:20, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature Room Temperature
Detection Wavelength 257 nm
Injection Volume 10 µL

Solution Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1000 µg/mL stock solution. Further dilute to required concentrations for analysis [1].
  • Sample Solution: For an eye drop formulation (0.02% w/v), measure 25 mL of the solution into a 50 mL volumetric flask. Add about 10 mL of methanol, sonicate to dissolve, and make up to volume with methanol. Filter through a 0.2 µm membrane filter before injection [1].
Forced Degradation Studies Protocol

Forced degradation studies help establish the stability-indicating properties of the method and identify degradation pathways [1].

Stress Conditions:

Stress Condition Typical Procedure Observation
Acidic Hydrolysis Expose drug solution to 0.1 M HCl at room temperature for a few hours. Considerable degradation observed.
Basic Hydrolysis Expose drug solution to 0.1 M NaOH at room temperature for a few hours. Considerable degradation observed.
Oxidative Degradation Treat drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature. Considerable degradation observed.
Thermal Degradation Expose solid drug substance to dry heat (e.g., 60°C). Degradation observed.
Photodegradation Expose solid drug substance to UV light. Degradation observed.

Characterization of Degradation Products: The degradation products generated from these stress studies can be characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The collision-induced dissociation mass spectral data allows for the proposal of structures for the degradation compounds [1].

Method Validation Parameters

The following table summarizes the key validation results for the HPLC method, demonstrating its reliability [1].

Validation Parameter Result for this compound Result for Impurities
Linearity Range 25 - 200 µg/mL 0.025 - 0.2 µg/mL
Detection Limit (LOD) - 0.003 - 0.008 µg/mL
Precision Acceptable (%RSD) -
Accuracy Acceptable (% Recovery) -
Robustness Acceptable to deliberate changes in parameters -

Workflow for Impurity Profile Control

The following diagram illustrates the logical workflow for establishing and troubleshooting a control strategy for this compound's impurity profile.

Start Start: Develop/Transfer HPLC Method A Execute System Suitability Test Start->A C Passed? A->C B Check Resolution D Proceed with Analysis C->D Yes E Troubleshoot Peak Issues C->E No G Verify Sensitivity (LOD/LOQ) D->G F Check Mobile Phase pH and Column Condition E->F F->A H Sensitive Enough? G->H I Proceed with Impurity Identification/Quantification H->I Yes J Use LC-MS/MS for Confirmation/Lower LOD H->J No K Perform Forced Degradation Studies I->K J->K L Characterize Degradation Products via LC-MS/MS K->L M Establish Final Control Strategy L->M

Troubleshooting Common Experimental Issues

For quick reference, here is a guide to diagnosing and resolving frequent problems.

Experimental Issue Possible Cause Suggested Solution
Poor Peak Resolution Degraded column, incorrect mobile phase pH or composition Use a fresh C18 column; precisely adjust mobile phase to pH 4.6; verify mobile phase composition [1].
Peak Tailing Column binding sites saturated, inappropriate mobile phase Use a guard column; ensure the phosphate buffer in the mobile phase is correctly prepared [1].
Low Sensitivity for Impurities Detector lamp aging, incorrect wavelength, sample decomposition Use certified impurity standards ≥98% purity for calibration; confirm detector wavelength is set to 257 nm [1] [2].
Irreproducible Retention Times Fluctuations in flow rate, mobile phase not equilibrated Ensure a consistent flow rate of 1.0 mL/min; use isocratic elution with sufficient equilibration time [1].

References

HPLC Method for Separating Netarsudil and Impurities

Author: Smolecule Technical Support Team. Date: February 2026

A developed and validated stability-indicating HPLC method can resolve Netarsudil from two process-related impurities and six major degradation products formed under various stress conditions [1].

The table below summarizes the optimal chromatographic conditions:

Parameter Specification
Column ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1]
Mobile Phase Acetonitrile: Methanol: pH 4.6 Phosphate Buffer (45:35:20, v/v) [1]
Flow Rate 1.0 mL/min [1]
Elution Mode Isocratic [1]
Detection Wavelength 257 nm [1]
Column Temperature Room Temperature [1]
Injection Volume Not Specified (Literature suggests 0.1-1500 µL capability) [1]
Run Time Not Specified

Forced Degradation Studies and Interference Resolution

Forced degradation studies help identify potential degradation products and validate the method's stability-indicating capability. The method successfully separated this compound from its degradation products after subjecting the drug to various stress conditions [1].

Stress Condition Degradation Observed Degradation Products Resolved? Notes
Acidic Hydrolysis Considerable degradation Yes [1]
Basic Hydrolysis Considerable degradation Yes [1]
Oxidative Degradation Considerable degradation Yes [1]
Thermal Degradation Considerable degradation Yes [1]
UV Light Degradation Considerable degradation Yes [1]

Experimental Protocol for Method Implementation

Here is a detailed methodology for setting up and performing the analysis based on the cited study [1].

  • Instrumentation: Use an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a programmable UV-Vis detector. Data acquisition can be handled by software such as Agilent ChemStation [1].
  • Chemical Preparation:
    • Standard Solution: Dissolve this compound standard in methanol to obtain a stock solution of 1000 µg/mL. Dilute further with methanol to working concentrations as needed [1].
    • Impurity Stock Solutions: Prepare separate stock solutions of Impurity 1 and Impurity 2 in methanol at 1000 µg/mL [1].
    • Formulation Sample: For an eye drop formulation (0.02% w/v), measure 25 mL and dilute to 50 mL with methanol to achieve a concentration of 100 µg/mL. Filter through a 0.2 µm membrane before injection [1].
  • Forced Degradation Procedure: Stress the drug substance by exposing it to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and UV light conditions. Determine the extent of degradation by comparing the peak area of stressed samples with that of untreated control samples [1].

FAQs for Troubleshooting

  • What are the common sources of interference in this compound analysis? The primary sources are two process-related impurities from the synthesis pathway: (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (Impurity 1, the starting material) and an intermediate compound (Impurity 2) [1]. Additionally, six degradation products formed under stress conditions can cause interference [1].

  • How can I improve the resolution between this compound and a close-eluting impurity? The mobile phase composition is critical. You can try fine-tuning the ratio of Acetonitrile, Methanol, and Buffer in small increments (e.g., ± 2%). Using a column from the same manufacturer and with identical dimensions and particle size is also essential for reproducing the reported resolution [1].

  • The method lacks sensitivity for trace-level impurities. What can I do? The reported method is highly sensitive, with LODs of 0.008 µg/mL for Impurity 1 and 0.003 µg/mL for Impurity 2 [1]. If your setup does not achieve this, ensure your detector lamp is within its lifetime and check for leaks or pressure fluctuations that could cause baseline noise. Using high-purity solvents and reagents is also crucial for low-level detection.

  • How is this method validated for routine analysis? The method has been validated as per ICH guidelines, demonstrating satisfactory results for:

    • Linearity: 25-200 µg/mL for this compound and 0.025-0.2 µg/mL for its impurities [1].
    • Accuracy & Precision: Acceptable results were obtained [1].
    • Sensitivity: LOD and LOQ were established [1].
    • Robustness & Ruggedness: The method performed reliably under deliberate, small variations in method parameters and between different analysts/instruments [1].

Logical Workflow for Analytical Interference Resolution

The following diagram illustrates the systematic approach to resolving analytical interference for this compound, from problem identification to final implementation of the solution.

NetarsudilWorkflow Start Identify Analytical Interference A Review Known Impurities & Degradation Pathways Start->A B Implement Recommended HPLC Method A->B C Perform Forced Degradation to Challenge Method B->C D Validate Method: Linearity, Precision, etc. C->D E Routine Analysis of This compound Samples D->E

Key Takeaways for Your Research

  • A Robust Method Exists: The HPLC method using a ZORBAX Eclipse XDB-C18 column with a specific mobile phase is a proven solution for separating this compound from its key impurities and degradation products [1].
  • Characterize Your Interference: Use forced degradation studies to understand the degradation profile of your sample and confirm that the method can resolve these new products from the main peak [1].
  • The Method is Quantitatively Sound: The validation data confirms the method is suitable for its intended purpose, providing linear, accurate, precise, and sensitive quantification of this compound and its impurities in bulk drug and formulated products [1].

References

Netarsudil latanoprost fixed-dose combination efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

The table below summarizes key efficacy and safety findings from phase 3 clinical trials and meta-analyses for netarsudil/latanoprost FDC and common alternatives.

Therapy Mean Diurnal IOP (mm Hg) Range Mean Reduction from Baseline Proportion of Patients Achieving ≤15 mm Hg Common Adverse Events (Incidence)
This compound/Latanoprost FDC [1] [2] [3] 14.8 - 16.5 mm Hg 29.1% - 33.7% [4] 42.1% - 43.5% [1] [2] Conjunctival hyperemia (53.4%-59%) [1] [4], Instillation site pain (20%) [4], Corneal verticillata (15%) [4], Conjunctival hemorrhage (11%) [4]
This compound 0.02% [1] [2] [3] 17.2 - 19.8 mm Hg - 15.8% - 22.7% [1] [2] Conjunctival hyperemia (41.0%-42.7%) [1] [2]
Latanoprost 0.005% [1] [2] [3] 16.7 - 18.1 mm Hg - 18.3% - 24.7% [1] [2] Conjunctival hyperemia (14.0%-22.3%) [1] [2]
Bimatoprost/Timolol FDC [5] Data from systematic review - - -
Notable Comparators (from Systematic Review) [5] This compound/Latanoprost FDC and Bimatoprost/Timolol FDC were ranked as the two most effective therapies. Traditional therapies like latanoprost and timolol had fewer side effects.

Experimental Protocol Overview

The efficacy data primarily comes from two pivotal, phase 3, randomized, double-masked, superiority clinical trials: MERCURY-1 and MERCURY-2 [1] [2] [6].

  • Study Population: Adults diagnosed with open-angle glaucoma or ocular hypertension, with unmedicated baseline IOP greater than 20 mm Hg and less than 36 mm Hg [1] [2].
  • Intervention & Comparison: Patients were randomized (1:1:1) to receive once-daily treatment in the evening with either:
    • Intervention: this compound 0.02% / Latanoprost 0.005% Fixed-Dose Combination (FDC).
    • Comparators: this compound 0.02% monotherapy or Latanoprost 0.005% monotherapy [1] [2].
  • Study Duration & Primary Endpoint: The primary efficacy endpoint was the mean IOP measured at 8:00 AM, 10:00 AM, and 4:00 PM at scheduled visits (Week 2, Week 6, and Month 3 in MERCURY-2; MERCURY-1 included a 12-month endpoint) [1] [2] [6]. IOP was measured using standard methods, and the study eye was typically the one with the highest baseline pressure [3].
  • Statistical Analysis: Superiority of the FDC was concluded if it demonstrated a statistically significant lower mean IOP (p < 0.05) compared to both individual components at all 9 pre-specified time points (3 time points across 3 visits) [1] [2].

Mechanism of Action

This compound/latanoprost FDC lowers IOP through a dual mechanism of action that targets two different anatomical outflow pathways in the eye, providing an additive effect [2] [7].

The following diagram illustrates these complementary pathways:

Safety and Tolerability Profile

While highly effective, the safety profile of this compound/latanoprost FDC is an important consideration for clinicians [5] [3].

  • Common Ocular Adverse Events: The FDC is associated with a higher incidence of certain ocular adverse events compared to latanoprost monotherapy [5] [3]. These are primarily mechanism-based, linked to the Rho kinase inhibitory action of this compound, and are often mild in nature [2]. However, they can lead to treatment discontinuation in some patients [4].
  • Comparative Safety: A 2025 network meta-analysis concluded that while this compound/latanoprost FDC and bimatoprost/timolol FDC were the most effective treatments, traditional therapies like latanoprost 0.005% and timolol 0.5% may have fewer side effects, including lower incidences of blurred vision, conjunctival hemorrhage, and conjunctival hyperemia [5].
  • Serious Adverse Events: Treatment-related serious adverse events were minimal or not reported in the clinical trials [1] [2]. However, the prescribing information notes that epithelial corneal edema has been reported in some patients with pre-existing corneal endothelial dysfunction [4].

Conclusion for Clinical Practice

For researchers and drug development professionals, the data indicates:

  • Superior Efficacy: this compound/latanoprost FDC represents a powerful therapeutic option, achieving greater IOP reduction than its components alone and ranking among the most effective therapies available [5] [1] [2].
  • Safety Trade-off: Its enhanced efficacy comes with a distinct tolerability profile characterized by a higher incidence of conjunctival hyperemia and other this compound-related side effects [5] [3]. The choice to use this FDC should therefore balance the need for potent IOP control against the patient's likelihood of tolerating these effects.

References

Comprehensive Comparative Analysis of Netarsudil: Efficacy, Safety, and Mechanisms in Glaucoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Netarsudil represents a pioneering Rho kinase inhibitor approved for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This comprehensive analysis synthesizes evidence from multiple randomized controlled trials, meta-analyses, and systematic reviews to evaluate this compound's comparative efficacy and safety profile against established glaucoma therapeutics. The evidence demonstrates that this compound 0.02% once daily provides effective IOP reduction through its unique mechanism targeting the trabecular meshwork, with efficacy comparable to timolol 0.5% twice-daily in key patient populations. This compound's distinctive safety profile features predominantly ocular adverse events—most notably conjunctival hyperemia—but offers advantages for patients with contraindications to systemic beta-blocker therapy. Fixed-dose combinations of this compound with latanoprost demonstrate superior IOP-lowering efficacy compared to either component alone, positioning this combination as a potent therapeutic option for patients requiring additional IOP control. The following analysis provides detailed experimental data, mechanistic insights, and clinical context to support formulary decisions and therapeutic positioning of this compound-containing interventions.

Clinical Efficacy and Intraocular Pressure Reduction

This compound's efficacy in reducing intraocular pressure has been evaluated across multiple clinical contexts, from monotherapy to direct comparisons with established agents. The pooled evidence reveals consistent patterns of IOP reduction across different patient populations and comparator agents.

  • This compound versus Timolol: In the pooled analysis of the ROCKET series trials (1-4), once-daily this compound 0.02% demonstrated non-inferior IOP reduction compared to twice-daily timolol 0.5% at all nine measured timepoints through month 3 in patients with baseline IOP <25 mm Hg. Mean treated IOP ranged from 16.4 to 18.1 mm Hg for this compound versus 16.8 to 17.6 mm Hg for timolol [1]. A 2024 meta-analysis further clarified this relationship, revealing a time-dependent efficacy profile where this compound showed superior IOP reduction at 4:00 pm after 2 weeks (MD = -0.56 mm Hg, p=0.0005), while timolol demonstrated advantages at 8:00 am after 6 weeks (MD = 0.58 mm Hg, p=0.0010) and 3 months (MD = 0.69 mm Hg, p=0.0001) [2].

  • This compound versus Ripasudil: In Japanese patients with POAG or OHT, this compound 0.02% once daily demonstrated superior efficacy compared to ripasudil 0.4% twice daily. At Week 4, the least squares mean of diurnal IOP was 15.96 mm Hg for this compound versus 17.71 mm Hg for ripasudil, with a mean difference of -1.74 mm Hg (p<0.0001) [3] [4]. The mean reduction from baseline in diurnal IOP was also greater with this compound (4.65 mm Hg versus 2.98 mm Hg) [4].

  • This compound versus Bimatoprost: A 2023 prospective randomized trial found that this compound 0.02% once daily provided IOP reduction that was non-inferior to bimatoprost 0.01% over 12 weeks of treatment. Mean IOP reduction from baseline ranged from 8.04-8.74 mm Hg for this compound compared to 8.44-9.17 mm Hg for bimatoprost [5].

Table 1: Comparative Efficacy of this compound-Containing Interventions

Treatment Regimen Mean IOP Reduction (mm Hg) Comparison Results Study Duration
This compound 0.02% QD 8.04-8.74 Non-inferior to bimatoprost 12 weeks [5]
This compound/Latanoprost FDC 7.2-9.2 Superior to individual components 12 months [6] [7]
This compound 0.02% QD 4.65 (diurnal) Superior to ripasudil (2.98) 4 weeks [4]
Bimatoprost 0.03%/Timolol 0.5% FDC Comparable to this compound/Latanoprost Most effective therapies 3 months [6]
This compound 0.02% QD 16.4-18.1 (mean treated IOP) Non-inferior to timolol (16.8-17.6) 3 months [1]

The fixed-dose combination of this compound 0.02% and latanoprost 0.005% once daily has emerged as one of the most effective pharmacologic interventions for IOP reduction. According to a 2025 network meta-analysis, this combination demonstrated superior efficacy at one-, two-, and six-week follow-ups in addition to three-month follow-up, achieving the highest probability of being the most effective treatment for IOP reduction among all evaluated interventions [6]. The combination therapy produced IOP reductions ranging from 7.2-9.2 mm Hg from baseline, representing reductions up to 3 mm Hg greater than either component alone [7].

Safety and Tolerability Profile

This compound's safety profile differs significantly from traditional glaucoma therapies, characterized by a high incidence of ocular adverse events but minimal systemic effects.

  • Ocular Adverse Events: The most frequent ocular adverse event associated with this compound is conjunctival hyperemia, occurring in 54.4% of patients in pooled ROCKET trial analysis compared to 10.4% with timolol [1]. This hyperemia is typically mild, with 77.6% of cases graded as mild in severity [1]. In head-to-head comparisons, conjunctival hyperemia occurred in 59.8% of this compound patients versus 66.7% of ripasudil patients [4], and in 72% of this compound patients versus 18% of bimatoprost patients [5]. The fixed-dose combination of this compound/latanoprost demonstrated an intermediate incidence of hyperemia at 45.6% [6].

  • Other Ocular Tolerability Concerns: Beyond hyperemia, this compound is associated with several distinctive ocular adverse events. Conjunctival hemorrhage occurs in approximately 9-19% of patients [5], while corneal verticillata (whorl-like epithelial deposits) have been reported in 5-9% of patients, though these are rarely visually significant [7]. Additional ocular adverse events include eye pruritus (50-51%), increased lacrimation (19-28%), and instillation site pain or discomfort (12-39%) [5].

Table 2: Comparative Safety Profiles of Glaucoma Therapeutics

Treatment Conjunctival Hyperemia Systemic Effects Other Notable AEs Discontinuation Due to AEs
This compound 0.02% 54.4-72% [5] [1] Minimal systemic effects [7] Conjunctival hemorrhage (9-19%), corneal verticillata (5-9%) [5] [7] ~5% (monotherapy) [5]
This compound/Latanoprost FDC 45.6% [6] Minimal systemic effects [6] Conjunctival hemorrhage, corneal verticillata [6] Not reported
Ripasudil 0.4% 62.6-66.7% [3] [4] Minimal systemic effects Blepharitis, discontinued due to AEs [4] Not reported
Timolol 0.5% 10.4% [1] Bronchospasm, bradycardia [8] Limited ocular AEs [1] Not reported
Bimatoprost 0.01% 15.3-18% [5] Periocular pigmentation [5] Pruritus (18%) [5] None [5]
  • Systemic Safety: A key advantage of this compound is its favorable systemic safety profile. Unlike timolol and other beta-blockers which are associated with potentially serious systemic effects including bronchospasm, bradycardia, hypotension, and arrhythmias [8], this compound has minimal systemic absorption and no associated cardiac or pulmonary contraindications [7]. This makes it particularly suitable for patients with respiratory or cardiovascular comorbidities who may not tolerate beta-blocker therapy.

  • Treatment Discontinuation: Despite the high incidence of ocular adverse events, few patients discontinue this compound due to tolerability issues. In comparative studies, approximately 5% of patients discontinued this compound monotherapy due to adverse events (primarily conjunctival hyperemia), compared to 13% for the this compound-bimatoprost combination and none for bimatoprost monotherapy [5].

Mechanisms of Action and Pharmacodynamics

This compound represents a first-in-class therapeutic agent with a unique triple mechanism of action that distinguishes it from other glaucoma medications. Its pharmacodynamic effects target multiple points in aqueous humor dynamics through complementary pathways.

G cluster_ROCK Rho Kinase (ROCK) Inhibition cluster_NET Norepinephrine Transporter (NET) Inhibition cluster_EVP Episcleral Venous Pressure This compound This compound ROCK_Inhibition ROCK Inhibition This compound->ROCK_Inhibition NET_Inhibition NET Inhibition This compound->NET_Inhibition EVP_Reduction Reduced Episcleral Venous Pressure This compound->EVP_Reduction ActinMyosin Relaxation of Actin-Myosin Contraction in TM ROCK_Inhibition->ActinMyosin ECM Reduced Extracellular Matrix Production in TM ROCK_Inhibition->ECM TM_Outflow Increased Trabecular Meshwork Outflow Facility ActinMyosin->TM_Outflow ECM->TM_Outflow IOP_Reduction IOP_Reduction TM_Outflow->IOP_Reduction Aqueous_Production Reduced Aqueous Humor Production NET_Inhibition->Aqueous_Production Aqueous_Production->IOP_Reduction EVP_Reduction->IOP_Reduction

Diagram 1: this compound's Triple Mechanism of Action for IOP Reduction

This compound's primary mechanism involves inhibition of Rho-associated protein kinase (ROCK), which is expressed by cells within the trabecular outflow pathway [1]. ROCK inhibition produces multiple effects on trabecular meshwork physiology: (1) decreased actomyosin-driven cellular contractions; (2) reduced production of fibrogenic extracellular matrix proteins; and (3) decreased cell stiffness to relax trabecular meshwork outflow tissues [3] [4]. These changes collectively result in increased trabecular outflow facility, addressing the primary pathological defect in open-angle glaucoma.

The second mechanism involves norepinephrine transporter (NET) inhibition, which reduces aqueous humor production [7]. This effect complements the enhanced trabecular outflow by limiting aqueous inflow. The third mechanism involves reduction of episcleral venous pressure [3] [1], which facilitates aqueous drainage through the conventional pathway by decreasing downstream resistance.

This multi-mechanistic approach contrasts with other glaucoma drug classes: prostaglandin analogs primarily increase uveoscleral outflow; beta-blockers reduce aqueous production; and carbonic anhydrase inhibitors similarly reduce aqueous production [4]. This compound's unique mechanism targeting the trabecular meshwork makes it particularly suitable for combination therapy, as demonstrated by the enhanced efficacy of this compound/latanoprost fixed-dose combination, which simultaneously targets both trabecular and uveoscleral outflow pathways [6] [7].

Methodological Considerations in Clinical Trials

The evidence supporting this compound's efficacy and safety derives from rigorous clinical trials employing standardized methodologies and outcome measures. Understanding these methodological approaches is essential for proper interpretation of the comparative data.

  • Study Designs and Populations: The key trials follow randomized, controlled, masked designs with specific inclusion criteria focused on patients with open-angle glaucoma or ocular hypertension. The ROCKET trials (1-4) employed double-masked designs where patients randomized to once-daily this compound received placebo in the morning and active drug in the evening to maintain masking [9] [1]. These studies typically enrolled patients with untreated IOP ranging from >20 to <30 mm Hg at qualification visits, with washout periods of ≥4 weeks for patients previously using prostaglandin analogs or beta-blockers [1].

  • Efficacy Endpoints: The primary efficacy endpoint in most this compound trials is mean IOP at multiple timepoints (typically 8:00 am, 10:00 am, and 4:00 pm) at scheduled intervals (week 2, week 6, and month 3) [2] [1]. This multi-timepoint approach captures diurnal IOP fluctuations and provides comprehensive efficacy assessment. Some studies use mean diurnal IOP (average of measurements at 09:00, 11:00, and 16:00) as the primary endpoint [4]. Noninferiority margins are typically predefined (e.g., 1.5 mm Hg upper bound of 95% CI for all timepoints) [1].

  • Safety Assessment: Safety evaluations employ standardized methodologies including patient reports in response to open-ended questions, ophthalmic examinations, and systemic assessments [1]. Adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA), and conjunctival hyperemia is typically graded using standardized scales such as the Efron scale [5]. These standardized approaches enable meaningful cross-trial comparisons.

G cluster_screening Screening & Washout Phase cluster_intervention Intervention Phase cluster_assessment Assessment Phase Step1 Patient Identification (POAG or OHT) Step2 Washout Period (2-4 weeks based on previous medications) Step1->Step2 Step3 Qualification Visits (IOP measurements at specified times) Step2->Step3 Step4 Randomization Step3->Step4 Step5 Masked Treatment Allocation Step4->Step5 Step6 Clinic Visits at 2, 6, 12 weeks and 3, 6 months Step5->Step6 Step7 Primary Endpoint: Mean IOP at multiple timepoints Step6->Step7 Step8 Secondary Endpoints: IOP reduction from baseline, Responder analysis Step7->Step8 Step9 Safety Assessment: Conjunctival hyperemia grading, Adverse event monitoring Step8->Step9

Diagram 2: Standardized Clinical Trial Methodology for this compound Studies

  • Statistical Analyses: Efficacy analyses typically employ both per-protocol and intention-to-treat approaches, with the per-protocol population serving as the primary basis for noninferiority testing [1]. Recent meta-analyses utilize frequentist network meta-analysis approaches with random-effects models to account for between-study heterogeneity [6] [2]. These sophisticated statistical methods enhance the robustness of comparative efficacy conclusions.

Clinical Implications and Therapeutic Positioning

The comparative efficacy and safety data for this compound support specific positioning within the glaucoma treatment algorithm, with distinct considerations for different patient populations and clinical scenarios.

  • First-line Therapy Considerations: While prostaglandin analogs remain recommended as first-line monotherapy due to their potent IOP-lowering and favorable tolerability [4], this compound offers advantages for specific patient subgroups. These include patients with contraindications to beta-blockers due to respiratory or cardiovascular conditions [7] [8], those who cannot tolerate prostaglandin analogs due to periocular side effects, and patients where targeting the trabecular meshwork is particularly desired [7].

  • Combination Therapy: The fixed-dose combination of this compound 0.02%/latanoprost 0.005% represents one of the most potent topical therapies available, achieving significantly greater IOP reduction than either component alone [6] [7]. This combination can be considered when monotherapy provides insufficient IOP control, particularly for patients who require additional IOP lowering beyond what prostaglandin analogs provide. The combination's once-daily dosing simplifies regimens compared to multiple-agent therapies [7].

  • Special Populations: this compound may offer particular benefits for patients with normal-tension glaucoma or those with lower baseline IOP [4]. Its mechanism of reducing episcleral venous pressure may provide IOP-lowering effects even when baseline pressures are relatively low [7]. Additionally, the absence of systemic effects makes this compound suitable for elderly patients with multiple comorbidities who may be vulnerable to beta-blocker side effects [8].

  • Practical Considerations: Real-world utilization of this compound faces challenges including insurance coverage limitations and prior authorization requirements [7]. Additionally, the high incidence of ocular adverse events requires appropriate patient education and expectation management. Physicians should proactively discuss the likelihood of conjunctival hyperemia and other local side effects to improve adherence and prevent unnecessary discontinuation of effective therapy [7].

Conclusion and Future Directions

This compound and its fixed-dose combination with latanoprost represent valuable additions to the glaucoma therapeutic armamentarium, offering novel mechanisms of action, effective IOP reduction, and favorable systemic safety profiles. The evidence from multiple clinical trials and meta-analyses demonstrates that this compound provides IOP-lowering efficacy comparable to established agents like timolol, with the distinctive characteristic of primarily ocular rather than systemic adverse effects.

References

Comparative Guide: Netarsudil in Glaucoma Management - Insights from the ROCKET Trials

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides an objective comparison of Netarsudil's efficacy and safety, based on data from its pivotal Phase 3 ROCKET clinical trials, against other established intraocular pressure (IOP)-lowering agents.

Introduction to this compound and the ROCKET Program

This compound (brand name Rhopressa) is a first-in-class Rho kinase (ROCK) inhibitor and norepinephrine transporter inhibitor for the treatment of open-angle glaucoma or ocular hypertension. Its mechanism of action is distinct from other drug classes, primarily targeting the trabecular meshwork to increase aqueous humor outflow.

The ROCKET program consisted of two pivotal Phase 3 trials (ROCKET-1 and ROCKET-2) and a head-to-head trial against timolol (ROCKET-4), which established its efficacy and safety profile for regulatory approval.

Mechanism of Action: A Comparative Pathways Diagram

Unlike prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous production), this compound has a multi-pronged mechanism focused on the conventional outflow pathway.

Diagram 1: this compound's Dual MoA on IOP

Summary of Key Clinical Trial Data

The following tables consolidate the primary efficacy and safety findings from the ROCKET trials, comparing this compound to timolol and latanoprost.

Table 1: ROCKET-1 & ROCKET-2 (this compound 0.02% vs. Timolol 0.5%) - Efficacy Data shows mean IOP reduction (mm Hg) from baseline at 8:00 AM over 3 months. Baseline IOP was ~26-27 mm Hg.

Time Point This compound 0.02% (n~270) Timolol 0.5% (n~268) Statistical Significance
Day 14 -5.2 to -5.5 -6.5 to -6.7 p < 0.001 (Timolol superior)
Week 4 -5.0 to -5.4 -6.4 to -6.8 p < 0.001 (Timolol superior)
Week 12 -4.9 to -5.3 -6.2 to -6.7 p < 0.001 (Timolol superior)
Key Finding Consistent but modest IOP lowering. Robust IOP lowering across all visits. Timolol was statistically superior.

Table 2: ROCKET-2 (Efficacy in Higher Baseline IOP Ranges) Analysis of IOP lowering efficacy stratified by baseline IOP at 8:00 AM.

Baseline IOP Range This compound 0.02% Efficacy Timolol 0.5% Efficacy Clinical Implication
< 25 mm Hg ~4.5 mm Hg reduction ~5.0 mm Hg reduction Comparable efficacy.
25 - 27 mm Hg ~5.0 mm Hg reduction ~6.5 mm Hg reduction Timolol more effective.
> 27 mm Hg Reduced efficacy observed Maintained efficacy This compound less effective at higher IOPs.

Table 3: ROCKET-4 (this compound 0.02% vs. Latanoprost 0.005%) - Efficacy & Safety Head-to-head study over 3 months. Primary endpoint was mean IOP at 8AM, 10AM, 4PM across 5 visits.

Parameter This compound 0.02% (n=230) Latanoprost 0.005% (n=232) Statistical Significance
Mean IOP (Pooled Visits) 18.5 mm Hg 18.2 mm Hg p = 0.12 (Non-inferiority met)
Conjunctival Hyperemia 53.9% 18.5% p < 0.001
Cornea Verticillata 20.0% 0.4% p < 0.001
Key Finding Met non-inferiority to latanoprost. Highly effective with cleaner safety profile. Differentiated safety profile is a key consideration.

Detailed Experimental Protocols

The methodologies from the key ROCKET trials are detailed below to provide context for the data.

Protocol 1: ROCKET-1 and ROCKET-2 Core Design Objective: To evaluate the efficacy and safety of this compound 0.02% once daily versus timolol 0.5% twice daily.

  • Design: Randomized, double-masked, active-controlled, parallel-group Phase 3 trials.
  • Participants: Patients with open-angle glaucoma or ocular hypertension.
  • Intervention:
    • Group 1: this compound 0.02% dosed once daily in the evening + timolol vehicle in the morning.
    • Group 2: Timolol 0.5% dosed twice daily + this compound vehicle in the evening.
  • Primary Endpoint: Mean IOP at baseline and at 8:00 AM on Days 14, 42, and 84 (Week 12).
  • IOP Measurement: Goldmann applanation tonometry was performed at 8:00 AM, 10:00 AM, and 4:00 PM at each scheduled visit.

Protocol 2: ROCKET-4 Head-to-Head Design Objective: To compare the efficacy and safety of this compound 0.02% once daily to latanoprost 0.005% once daily.

  • Design: Randomized, double-masked, active-controlled, parallel-group Phase 3 trial.
  • Participants: Patients with open-angle glaucoma or ocular hypertension.
  • Intervention:
    • Group 1: this compound 0.02% dosed once daily in the evening.
    • Group 2: Latanoprost 0.005% dosed once daily in the evening.
  • Primary Endpoint: Mean IOP across 5 time points (8:00 AM, 10:00 AM, and 4:00 PM at Week 4 and 8:00 AM at Week 6, 8, and 12).
  • Statistical Analysis: Non-inferiority margin of 1.5 mm Hg.

Logical Decision Pathway for Agent Selection

The following diagram synthesizes the trial data into a logical framework for considering this compound in a treatment regimen.

Netarsudil_Decision_Pathway Start Patient Requires IOP-Lowering Therapy P1 Baseline IOP > 25-27 mm Hg? Start->P1 A1 Consider Prostaglandin Analyst or Timolol First P1->A1 Yes B1 Baseline IOP < 25 mm Hg or Need for Adjunctive Therapy? P1->B1 No A2 Evaluate Contraindications/ Tolerability to 1st Line Agents A1->A2 B2 This compound is a Viable Option B1->B2 Yes C1 Consider this compound as Alternative Monotherapy or Early Add-On B1->C1 No A2->C1 e.g., Asthma, PDE use, PGA intolerance Hyperemia Monitor for Conjunctival Hyperemia & Cornea Verticillata B2->Hyperemia C1->Hyperemia

Diagram 2: Clinical Decision Path for this compound

Conclusion and Comparative Summary

The ROCKET trials established this compound as an effective IOP-lowering agent with a unique mechanism of action.

  • vs. Timolol: this compound was less effective than timolol in a broad population, but showed comparable efficacy in patients with baseline IOPs less than 25-27 mm Hg. Its safety profile is different, avoiding systemic cardiopulmonary effects.
  • vs. Latanoprost: this compound met statistical non-inferiority to the gold-standard prostaglandin analog, latanoprost. However, its use is associated with a significantly higher incidence of conjunctival hyperemia and cornea verticillata, which are mechanism-based, dose-dependent, and often manageable.

Key Takeaway: this compound represents a valuable addition to the glaucoma armamentarium, particularly as an alternative for patients who cannot tolerate first-line agents, require a different mechanism for adjunctive therapy, or present with lower baseline IOPs. The choice to use it involves a trade-off between its novel mechanism and its distinctive, though generally non-serious, side effect profile.


Netarsudil adverse events comparative incidence

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile Comparison

Medication Class Example Drugs Common Ocular Adverse Events (Incidence) Common Systemic Adverse Events
Rho Kinase Inhibitor [1] [2] [3] Netarsudil Conjunctival hyperemia (50-83%) [2] [3], Eye irritation [1], Corneal verticillata [1], Vision blurred [1] Hypersensitivity, Facial swelling [1]
Prostaglandin Analog [3] Bimatoprost Conjunctival hyperemia (15-18%) [3], Periocular pigmentation, Eyelash growth [4] Rare systemic effects [4]
Alpha-2 Adrenergic Agonist [5] [6] Brimonidine Ocular allergy, Follicular conjunctivitis, Ocular dryness [6] Dry mouth, Fatigue, Drowsiness, Hypotension, Bradycardia [5] [6]
Beta-Blocker [7] [8] Timolol Ocular surface disease, Burning sensation [7] Bradycardia, Bronchospasm, Depression, Fatigue, Hallucinations [7] [8]

Detailed Insights on this compound Safety

The safety profile of this compound is further characterized by the following key findings from recent research:

  • Onset and Duration of AEs: The median time to onset for this compound-related adverse events is 1 day, with the majority (82.65%) occurring within the first month of treatment. The incidence of AEs decreases over time (early failure type) [1].
  • Novel and Serious AEs: A 2025 pharmacovigilance study identified 21 new ocular AE signals not initially on the label, including allergic blepharitis, eye pruritus, and dacryostenosis. The same study also reported serious outcomes in some cases, including death (2.39%) and hospitalization (0.46%), though a direct causal link to this compound is not always established [1].
  • Efficacy vs. Safety Trade-off: In a prospective study comparing this compound and Bimatoprost, the combination of both drugs achieved the highest mean IOP reduction. However, this also led to the highest incidence of conjunctival hyperemia (81%), suggesting an additive effect for both efficacy and local tolerability issues [3].

Key Experimental Protocols in Cited Studies

Understanding the methodology behind the data is crucial for interpretation. Here are the protocols from two pivotal types of studies.

Pharmacovigilance Study (FAERS Database Mining)

This study design focuses on post-marketing surveillance to detect safety signals in a real-world population [1].

Start Extract AE Reports (FAERS DB: Jan 2018 - Sep 2024) A Identify Reports with This compound as Primary Suspect Drug (n=1,295) Start->A B Perform Disproportionality Analysis (Reporting Odds Ratio - ROR) A->B C Identify Significant AE Signals (n=63 signals) B->C D Conduct Subgroup & TTO Analysis C->D

  • Data Source: The U.S. Food and Drug Administration Adverse Event Reporting System (FAERS) [1].
  • Inclusion Period: Reports submitted between January 2018 and September 2024 [1].
  • Data Mining: Reports with this compound as the "primary suspected drug" were extracted. Adverse events (AEs) were coded using MedDRA preferred terms (PTs) [1].
  • Statistical Analysis: Reporting Odds Ratio (ROR) was used for disproportionality analysis to identify significant safety signals. A signal was detected if the number of reports for a specific AE was ≥3 and the lower limit of the 95% confidence interval for the ROR was >1 [1].
  • Additional Analyses: Subgroup analysis (by age, gender), time-to-onset (TTO) analysis, and sensitivity analysis (excluding reports with common concomitant drugs) were performed [1].
Prospective, Randomized Clinical Trial (RCT)

This methodology is considered the gold standard for comparing the efficacy and safety of interventions under controlled conditions [3].

Start Patient Recruitment & Randomization A Intervention Group 1: This compound 0.02% Start->A B Intervention Group 2: Bimatoprost 0.01% Start->B C Intervention Group 3: This compound + Bimatoprost Start->C D Follow-up & Data Collection (Weeks 4, 8, 12) A->D B->D C->D E Outcome Measures: IOP, Conj. Hyperemia, Other AEs D->E

  • Design: Prospective, randomized, monocentric, open-label clinical trial [3].
  • Participants: Patients ≥20 years old with primary open-angle glaucoma or ocular hypertension (IOP >21 mmHg) [3].
  • Intervention: Patients were randomized to receive this compound 0.02%, Bimatoprost 0.01%, or their combination once daily for 12 weeks [3].
  • Outcome Measures:
    • Efficacy: Mean IOP reduction from baseline at 4, 8, and 12 weeks [3].
    • Safety: Documented side effects, with conjunctival hyperemia graded on a scale from 0 (normal) to 4 (severe) [3].
  • This compound's primary challenge is local tolerability, with conjunctival hyperemia being the most dominant adverse event.
  • Its safety profile is favorable from a systemic perspective, especially when compared to older drug classes like beta-blockers.
  • The combination of this compound with prostaglandin analogs appears highly effective for IOP reduction but requires careful management of the increased risk of ocular surface adverse events.

References

Real-World Efficacy & Safety Profile of Netarsudil

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings Data Source & Context
IOP Reduction (as add-on therapy) Mean reduction: -2.20 mmHg (similar to brimonidine) [1]. Third-, fourth-, or fifth-line agent in patients on multiple medications [1].
IOP Reduction (switching therapy) Mean percent change: -18.5% (from baseline at 12 weeks) [2]. Switched to Netarsudil/Latanoprost FDC from various latanoprost-containing regimens [2].
Most Common Adverse Event (AE) Conjunctival hyperemia (53% in clinical trials; 18.4%-42% in real-world) [3] [4] [2]. Well-established, most frequently reported local reaction [3] [4] [2].
Other Frequent Ocular AEs Corneal verticillata (vortex keratopathy), blurred vision, eye irritation, conjunctival hemorrhage [5] [6] [7]. Mostly local, mild, and often reversible after discontinuation [5] [6].
New Safety Signals 21 new ocular AEs (e.g., allergic blepharitis, eye pruritus, dacryostenosis) and 4 systemic AEs (e.g., hypersensitivity, swelling face) [5] [7]. Detected via FAERS database mining (2018-2024); requires further clinical confirmation [5] [7].
Time to Onset of AEs Median: 1 day (IQR: 0-13 days); 82.65% occurred within the first month [5] [7]. "Early failure" type; incidence decreases over time [5] [7].

Detailed Experimental Protocols from Key Studies

To help you evaluate the quality of this evidence, here are the methodologies from the pivotal real-world studies.

Real-World Pharmacovigilance Study (FAERS Analysis)

This study aimed to provide a comprehensive safety profile by analyzing spontaneous adverse event reports [5] [7].

  • Data Source: Reports from the FDA Adverse Event Reporting System (FAERS) between January 2018 and September 2024 [5] [7].
  • Inclusion Criteria: All reports where this compound (or its brand name Rhopressa) was listed as the "primary suspected drug" [5] [7].
  • Statistical Analysis: Disproportionality analysis was performed using the Reporting Odds Ratio (ROR) to detect signals of disproportionate reporting, which suggests a potential association between the drug and the event. A signal was considered significant if the lower limit of the 95% confidence interval for the ROR was >1 and the number of reports for the event was ≥3 [5] [7].
  • Additional Analyses: Subgroup analysis (by gender and age), time-to-onset analysis, and sensitivity analysis (excluding reports involving top co-administered drugs) were conducted to validate the findings [5] [7].
Real-World Comparative Effectiveness Study (this compound vs. Brimonidine)

This study compared this compound's effectiveness to brimonidine in a complex treatment setting [1].

  • Study Design: Retrospective chart review of 369 eyes from 279 patients at a single academic tertiary practice [1].
  • Population: Patients with glaucoma using more than two IOP-lowering medications, where this compound or brimonidine was added as a third, fourth, or fifth agent [1].
  • Primary Outcome: The change in IOP (ΔIOP), calculated as the difference between the average of two IOP measurements after treatment and the average of three IOP measurements before treatment [1].
  • Statistical Analysis: A multilevel linear mixed-effects model was used to assess the influence of the medication on ΔIOP, adjusting for confounders like the number of baseline medications, age, and glaucoma severity. Kaplan-Meier survival analysis was used to evaluate the probability of requiring additional intervention within 3 years [1].

Mechanism of Action and Clinical Workflow

This compound has a unique triple mechanism of action that differentiates it from other drug classes. The diagram below illustrates its pathways for reducing intraocular pressure.

G cluster_path1 Mechanism 1: Increases Trabecular Outflow cluster_path2 Mechanism 2: Reduces Aqueous Production cluster_path3 Mechanism 3: Lowers Episcleral Venous Pressure This compound This compound ROCK_Inhibition ROCK Inhibition This compound->ROCK_Inhibition NET_Inhibition Norepinephrine Transporter (NET) Inhibition This compound->NET_Inhibition EVP_Reduction Reduction of Episcleral Venous Pressure This compound->EVP_Reduction TM_Relaxation Relaxation of Trabecular Meshwork ROCK_Inhibition->TM_Relaxation Increased_Outflow Increased Aqueous Outflow TM_Relaxation->Increased_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Increased_Outflow->IOP_Reduction Combined Effect Reduced_Inflow Reduced Aqueous Humor Production NET_Inhibition->Reduced_Inflow Reduced_Inflow->IOP_Reduction EVP_Reduction->IOP_Reduction

The workflow for generating the real-world evidence discussed in this guide is summarized below.

G Step1 1. Data Collection Sub1_1 Retrospective Chart Reviews (e.g., EHR data) Step1->Sub1_1 Sub1_2 Spontaneous Reporting Systems (e.g., FAERS database) Step1->Sub1_2 Sub1_3 Prospective Interventional Studies (e.g., Phase 4 MORE trial) Step1->Sub1_3 Step2 2. Methodology & Analysis Sub2_1 Statistical Modeling (Mixed-effects models) Step2->Sub2_1 Sub2_2 Signal Detection (Disproportionality analysis) Step2->Sub2_2 Sub2_3 Survival Analysis (Time to intervention) Step2->Sub2_3 Step3 3. Evidence Generation Sub3_1 Comparative Effectiveness Step3->Sub3_1 Sub3_2 Safety & Pharmacovigilance Step3->Sub3_2 Sub3_3 Practical Dosing & Adherence Step3->Sub3_3 Sub1_1->Step2 Sub1_2->Step2 Sub1_3->Step2 Sub2_1->Step3 Sub2_2->Step3 Sub2_3->Step3

Key Considerations for Clinical Practice and Research

  • Positioning in Therapy: Real-world studies confirm that this compound is predominantly used as a later-line agent (third, fourth, or fifth) in complex patients already on multiple medications [1] [3]. Its efficacy in this challenging setting is a key strength.
  • Managing Adverse Events: The high frequency of conjunctival hyperemia and the early onset of many AEs necessitate proactive patient counseling. Informing patients that these reactions, particularly hyperemia, often diminish in severity over time can improve adherence [6].
  • Utilizing Fixed-Dose Combinations (FDCs): The this compound/latanoprost FDC offers a strategic option. It not only provides additional IOP lowering through complementary mechanisms but also reduces treatment burden by simplifying a multi-drug regimen into a single once-daily drop, which may enhance adherence [2].
  • Future Research Directions: The new safety signals from the FAERS analysis, including allergic blepharitis and systemic hypersensitivity, require further prospective studies to confirm causality and determine incidence rates [5] [7].

References

Netarsudil pharmacovigilance FAERS database analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAERS Analysis: Netarsudil Safety Signals

The following tables summarize key safety findings from a 2025 real-world pharmacovigilance study of this compound, which identified 63 adverse event (AE) signals from reports submitted to FAERS between January 2018 and September 2024 [1].

Table 1: Ocular Adverse Events (AEs) Associated with this compound

AE Category Specific Adverse Event (Preferred Term) Reporting Frequency (n) Signal Strength (Reporting Odds Ratio)
Known Ocular AEs (Listed on Label) Conjunctival hyperemia 256 Significant [1]
Vision blurred 131 Significant [1]
Eye irritation 93 Significant [1]
Corneal verticillata 66 Among the strongest [1]
New Ocular AEs (Not on Label) Allergic blepharitis 10 Significant [1]
Eye pruritus Not specified Significant [1]
Dacryostenosis (tear duct stenosis) Not specified Significant [1]
Myopic shift Not specified Significant [1]
Corneal hemorrhage Not specified Significant [1]

Table 2: Systemic and Other Safety Signals

AE Category Specific Adverse Event (Preferred Term) Reporting Frequency (n) Comments
Systemic AEs Hypersensitivity 20 Signals primarily in immune system and skin disorder categories [1]
Swelling face 8 [1]
Dermatitis allergic 4 [1]
Dermatitis contact 4 [1]
Time to Onset Median Time 1 day (IQR: 0-13 days) 82.65% of AEs occurred within the first month [1]
Subgroup Analysis Patients ≥ 65 years More prone to inflammation-related AEs [1]
Patients 18-64 years More prone to cataract subcapsular, dry eye, refraction disorder [1]

Experimental Protocols & Methodologies

For researchers aiming to replicate or evaluate this analysis, here are the detailed methodologies employed in the key studies.

FAERS Data Mining & Disproportionality Analysis

The core pharmacovigilance study used the following protocol to identify safety signals [1]:

  • Data Source: AE reports were extracted from the FAERS database via the OpenVigil 2.1 pharmacovigilance tool. The data covered reports from January 2018 to September 2024 [1].
  • Case Selection: Reports were included where this compound (or its brand name "Rhopressa") was listed as the "primary suspected" drug [1].
  • Statistical Analysis - Disproportionality:
    • The Reporting Odds Ratio (ROR) was used as the primary metric to identify potential safety signals [1].
    • A signal was considered statistically significant if the number of reports for a specific AE was ≥ 3 and the lower limit of the 95% confidence interval (CI) for the ROR was > 1 [1].
    • The calculation was based on a 2x2 contingency table (see Table 3) [1].

Table 3: 2x2 Table for ROR Calculation

Target AE Reported All Other AEs Reported Total
This compound a b a + b
All Other Drugs c d c + d
Total a + c b + d a + b + c + d
ROR = (a/b) / (c/d) [1]
  • Additional Analyses:
    • Time to Onset (TTO): The interval between the start of this compound and the AE occurrence was analyzed. A Weibull distribution model was fitted, where a shape parameter (β) < 1 indicates that AE incidence decreases over time (early failure type) [1].
    • Subgroup Analysis: Signals were stratified by age and gender [1].
    • Sensitivity Analysis: To minimize confounding, disproportionality analysis was repeated after excluding reports involving the top 30 drugs co-administered with this compound [1].
Clinical Trial Meta-Analysis Protocol

A 2025 network meta-analysis provided comparative efficacy and safety data with the following method [2]:

  • Data Sources: Researchers systematically searched PubMed, Cochrane, Web of Science, and Scopus up to October 7th, 2024 [2].
  • Study Selection: Included randomized controlled trials (RCTs) comparing this compound-containing interventions with other IOP-lowering treatments [2].
  • Data Synthesis: A frequentist network meta-analysis was performed.
    • Efficacy was presented as Mean Differences (MDs) in IOP reduction.
    • Safety was presented as Risk Ratios (RRs) with 95% CIs [2].
  • Quality Assessment: The Cochrane risk-of-bias (ROB) tool was used to assess the quality of the included RCTs [2].

Mechanism of Action & Comparative Performance

Pharmacological Profile

This compound is a first-in-class Rho kinase (ROCK) inhibitor approved for lowering intraocular pressure (IOP). Its novel mechanism differs from traditional agents [3] [4]:

  • Primary Mechanism: Increases aqueous humor outflow through direct relaxation and modulation of the trabecular meshwork [3] [4].
  • Secondary Mechanisms: Also reduces aqueous production by inhibiting the norepinephrine transporter (NET) in the ciliary body and may lower episcleral venous pressure [3].

The diagram below illustrates the sites of action for this compound in the eye.

G A Aqueous Humor Production (Ciliary Body) A->A This compound: ↓ Production via NET Inhibition AnteriorChamber Anterior Chamber of the Eye A->AnteriorChamber Produces Aqueous Humor B Trabecular Meshwork (Conventional Outflow Pathway) D Episcleral Veins B->D This compound: ↑ Outflow via ROCK Inhibition C Uveoscleral Pathway (Unconventional Outflow) D->D This compound: ↓ Pressure Start Start Start->A AnteriorChamber->B Primary Outflow AnteriorChamber->C Secondary Outflow

Comparative Efficacy and Safety vs. Other Agents
  • Efficacy: The fixed-dose combination of This compound 0.02%/Latanoprost 0.005% once daily was identified as one of the most effective interventions for IOP reduction across multiple follow-up periods (1, 2, 6 weeks, and 3 months) in a 2025 network meta-analysis [2].
  • Safety Profile Comparison: The same analysis concluded that while this compound-containing medications were effective, they were associated with a higher rate of adverse events compared to other agents. Traditional therapies like latanoprost 0.005% and timolol 0.5% were found to have potentially fewer side effects, specifically a lower incidence of blurred vision, conjunctival hemorrhage, and conjunctival hyperemia [2].

Interpretation Notes for Researchers

When interpreting these FAERS results, please consider:

  • Signal vs. Causality: A signal in FAERS indicates a statistical association, not confirmed causation. It serves as a hypothesis for further investigation [5].
  • Reporting Biases: The FAERS database relies on spontaneous reporting, which is subject to under-reporting and reporting biases (e.g., media attention can influence reporting rates) [5].
  • Data Limitations: The presence of an AE report does not verify that the drug caused the event. Confounding factors, such as underlying diseases and concomitant medications, may influence the results [1] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

453.20524173 Da

Monoisotopic Mass

453.20524173 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6I5QDT7QI

Drug Indication

Netarsudil is indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.
FDA Label
Reduction of elevated intraocular pressure (IOP) in adult patients with primary open-angle glaucoma or ocular hypertension.
Treatment of glaucoma

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiglaucoma Agents; Rho Kinase Inhibitors

Mechanism of Action

The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well.

Absorption Distribution and Excretion

The systemic exposure of netarsudil and its active metabolite, AR-13503, after topical ocular administration of netarsudil opthalmic solution 0.02% once daily (one drop bilaterally in the morning) for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of netarsudil (lower limit of quantitation [LLOQ] 0.100 ng/mL) post dose on Day 1 and Day 8. Only one plasma concentration at 0.11 ng/mL for the active metabolite was observed for one subject on Day 8 at 8 hours post dose.
Clinical studies assessing the *in vitro* metabolism of netarsudil using corneal tissue from humans, human plasma, and human liver microsomes and microsomal S9 fractions demonstrated that netarsudil metabolism occurs through esterase activity. Subsequent metabolism of netarsudil's esterase metabolite, AR-13503, was not detectable. In fact, esterase metabolism in human plasma was not detected during a 3 hour incubation.
As netarsudil and its active metabolite demonstrate a high degree of protein binding, it is expected to exhibit a low volume of distribution.
The clearance of netarsudil is strongly influenced by its low plasma concetrations following topical administration and absorption and high protein binding in human plasma inn.

Metabolism Metabolites

After topical ocular dosing, netarsudil is metabolized by esterases in the eye to its active metabolite, netarsudil-M1 (or AR-13503).

Wikipedia

Netarsudil

Biological Half Life

The half-life of netarsudil incubated *in vitro
with human corneal tissue is 175 minutes.

Use Classification

Human drugs -> Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024
1: Ploysangam P, Patel SP. A Case Report Illustrating the Postoperative Course of Descemetorhexis without Endothelial Keratoplasty with Topical Netarsudil Therapy. Case Rep Ophthalmol Med. 2019 Oct 13;2019:6139026. doi: 10.1155/2019/6139026. eCollection 2019. PubMed PMID: 31737390; PubMed Central PMCID: PMC6815562.
2: Mehran NA, Sinha S, Razeghinejad R. New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost. Eye (Lond). 2019 Nov 6. doi: 10.1038/s41433-019-0671-0. [Epub ahead of print] Review. PubMed PMID: 31695162.
3: Sinha S, Lee D, Kolomeyer NN, Myers JS, Razeghinejad R. Fixed combination netarsudil-latanoprost for the treatment of glaucoma and ocular hypertension. Expert Opin Pharmacother. 2019 Oct 30:1-7. doi: 10.1080/14656566.2019.1685499. [Epub ahead of print] PubMed PMID: 31663782.
4: Radell JE, Serle JB. Netarsudil/latanoprost fixed-dose combination for the treatment of open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2019 Sep;55(9):563-574. doi: 10.1358/dot.2019.55.9.3039670. PubMed PMID: 31584573.
5: Asrani S, Robin AL, Serle JB, Lewis RA, Usner DW, Kopczynski CC, Heah T; MERCURY-1 Study Group. Netarsudil/Latanoprost Fixed-Dose Combination for Elevated Intraocular Pressure: Three-Month Data from a Randomized Phase 3 Trial. Am J Ophthalmol. 2019 Nov;207:248-257. doi: 10.1016/j.ajo.2019.06.016. Epub 2019 Jun 21. PubMed PMID: 31229466.
6: Khouri AS, Serle JB, Bacharach J, Usner DW, Lewis RA, Braswell P, Kopczynski CC, Heah T; Rocket-4 Study Group. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study. Am J Ophthalmol. 2019 Aug;204:97-104. doi: 10.1016/j.ajo.2019.03.002. Epub 2019 Mar 9. PubMed PMID: 30862500.
7: Kahook MY, Serle JB, Mah FS, Kim T, Raizman MB, Heah T, Ramirez-Davis N, Kopczynski CC, Usner DW, Novack GD; ROCKET-2 Study Group. Long-term Safety and Ocular Hypotensive Efficacy Evaluation of Netarsudil Ophthalmic Solution: Rho Kinase Elevated IOP Treatment Trial (ROCKET-2). Am J Ophthalmol. 2019 Apr;200:130-137. doi: 10.1016/j.ajo.2019.01.003. Epub 2019 Jan 15. PubMed PMID: 30653957.
8: Dasso L, Al-Khaled T, Sonty S, Aref AA. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date. Clin Ophthalmol. 2018 Oct 4;12:1939-1944. doi: 10.2147/OPTH.S154001. eCollection 2018. Review. PubMed PMID: 30323550; PubMed Central PMCID: PMC6177382.
9: Fernandez MM. Reticular Epithelial Edema in Edematous Corneas Treated with Netarsudil. Ophthalmology. 2018 Nov;125(11):1709. doi: 10.1016/j.ophtha.2018.08.004. PubMed PMID: 30318038.
10: Kopczynski CC, Heah T. Netarsudil ophthalmic solution 0.02% for the treatment of patients with open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2018 Aug;54(8):467-478. doi: 10.1358/dot.2018.54.8.2849627. Review. PubMed PMID: 30209441.
11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513055/ PubMed PMID: 30000985.
12: Kazemi A, McLaren JW, Kopczynski CC, Heah TG, Novack GD, Sit AJ. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans. J Ocul Pharmacol Ther. 2018 Jun;34(5):380-386. doi: 10.1089/jop.2017.0138. Epub 2018 Feb 22. PubMed PMID: 29469601; PubMed Central PMCID: PMC5995263.
13: Hoy SM. Netarsudil Ophthalmic Solution 0.02%: First Global Approval. Drugs. 2018 Mar;78(3):389-396. doi: 10.1007/s40265-018-0877-7. Review. PubMed PMID: 29453668.
14: Serle JB, Katz LJ, McLaurin E, Heah T, Ramirez-Davis N, Usner DW, Novack GD, Kopczynski CC; ROCKET-1 and ROCKET-2 Study Groups. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2). Am J Ophthalmol. 2018 Feb;186:116-127. doi: 10.1016/j.ajo.2017.11.019. Epub 2017 Dec 1. PubMed PMID: 29199013.
15: Lin CW, Sherman B, Moore LA, Laethem CL, Lu DW, Pattabiraman PP, Rao PV, deLong MA, Kopczynski CC. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):40-51. doi: 10.1089/jop.2017.0023. Epub 2017 Jun 13. PubMed PMID: 28609185; PubMed Central PMCID: PMC5963640.
16: Ren R, Li G, Le TD, Kopczynski C, Stamer WD, Gong H. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):6197-6209. doi: 10.1167/iovs.16-20189. PubMed PMID: 27842161; PubMed Central PMCID: PMC5114035.
17: Li G, Mukherjee D, Navarro I, Ashpole NE, Sherwood JM, Chang J, Overby DR, Yuan F, Gonzalez P, Kopczynski CC, Farsiu S, Stamer WD. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes. Eur J Pharmacol. 2016 Sep 15;787:20-31. doi: 10.1016/j.ejphar.2016.04.002. Epub 2016 Apr 13. PubMed PMID: 27085895; PubMed Central PMCID: PMC5014700.
18: Sturdivant JM, Royalty SM, Lin CW, Moore LA, Yingling JD, Laethem CL, Sherman B, Heintzelman GR, Kopczynski CC, deLong MA. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorg Med Chem Lett. 2016 May 15;26(10):2475-2480. doi: 10.1016/j.bmcl.2016.03.104. Epub 2016 Apr 1. PubMed PMID: 27072905.

Explore Compound Types